molecular formula C22H29N5O4S B029112 Pseudovardenafil CAS No. 224788-34-5

Pseudovardenafil

カタログ番号: B029112
CAS番号: 224788-34-5
分子量: 459.6 g/mol
InChIキー: QAYHPAMSDMZXJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

structure in first source

特性

IUPAC Name

2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4S/c1-4-9-19-23-15(3)20-22(28)24-21(25-27(19)20)17-14-16(10-11-18(17)31-5-2)32(29,30)26-12-7-6-8-13-26/h10-11,14H,4-9,12-13H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYHPAMSDMZXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177004
Record name Pseudovardenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224788-34-5
Record name Pseudovardenafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224788-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudovardenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224788345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudovardenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERIDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7EH1H08V8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

what is the chemical structure of Pseudovardenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudovardenafil, also known as Piperidenafil, is a synthetic chemical compound structurally analogous to Vardenafil (B611638), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, and relevant experimental protocols. As an unapproved drug analogue, this compound has been identified in adulterated dietary supplements, raising significant public health concerns. This guide is intended to serve as a foundational resource for researchers involved in the analysis of counterfeit medicines, the study of PDE5 inhibitors, and drug development.

Chemical Structure and Properties

This compound is a derivative of the imidazotriazinone class of compounds. Its chemical structure is closely related to that of Vardenafil, with the key difference being the substitution of the N-ethylpiperazine moiety in Vardenafil with a piperidine (B6355638) ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 2-[2-Ethoxy-5-(1-piperidylsulfonyl)phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one[4]
Synonyms Piperidenafil
Molecular Formula C₂₂H₂₉N₅O₄S
Molecular Weight 459.56 g/mol
CAS Number 224788345
Canonical SMILES CCCN1C=C(C2=NNC(=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)OCC)N=C12)C
Appearance Solid (presumed)
Solubility Expected to be soluble in organic solvents such as DMSO and ethanol.

Mechanism of Action: PDE5 Inhibition

As a structural analog of Vardenafil, this compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which plays a crucial role in smooth muscle relaxation.

In the physiological process of penile erection, the release of nitric oxide (NO) in the corpus cavernosum activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation. This relaxation allows for increased blood flow into the penile tissues, leading to an erection. PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive GMP.

By inhibiting PDE5, this compound is expected to prevent the degradation of cGMP, thereby potentiating the vasodilatory effects of NO and facilitating erection.

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to GMP GMP (inactive) PDE5->GMP hydrolyzes This compound This compound This compound->PDE5 inhibits

Figure 1: Simplified signaling pathway of PDE5 inhibition by this compound.

Quantitative Bioactivity Data

Table 2: Comparative IC₅₀ Values of Vardenafil and Sildenafil Against PDE Isoforms

PDE IsoformVardenafil IC₅₀ (nM)Sildenafil IC₅₀ (nM)
PDE1180-
PDE2>1000-
PDE3>1000-
PDE4>1000-
PDE50.76.6
PDE611-

Note: Data sourced from reference[5]. A lower IC₅₀ value indicates greater inhibitory potency. "-" indicates data not available in the cited source.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound has not been published. However, its synthesis can be inferred from established methods for Vardenafil, as the core molecular scaffold is identical. The key difference lies in the final amidation step, where piperidine is used in place of N-ethylpiperazine. The general synthetic route involves the following key transformations:

  • Formation of the Imidazotriazinone Core: This is typically achieved through a multi-step process starting from 2-ethoxybenzoic acid.

  • Chlorosulfonylation: The imidazotriazinone intermediate is chlorosulfonylated to introduce the sulfonyl chloride group onto the phenyl ring.

  • Amidation: The final step involves the reaction of the sulfonyl chloride intermediate with piperidine to yield this compound.

Synthesis_Workflow Start 2-Ethoxybenzoic Acid Intermediate1 Imidazotriazinone Intermediate Start->Intermediate1 Multi-step synthesis Intermediate2 Chlorosulfonylated Intermediate Intermediate1->Intermediate2 Chlorosulfonylation Product This compound Intermediate2->Product Amidation Piperidine Piperidine Piperidine->Product

Figure 2: Generalized synthetic workflow for this compound.

A plausible laboratory-scale synthesis based on a published method for Vardenafil is as follows:

  • To a solution of 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f]triazin-2-yl)benzene-sulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane), cooled to 0-5 °C, add a solution of piperidine (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound.

In Vitro PDE5 Inhibition Assay

The following is a representative protocol for determining the IC₅₀ value of a test compound like this compound against PDE5. This protocol is based on a fluorescence polarization (FP) assay.

Materials:

  • Recombinant human PDE5 enzyme

  • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Vardenafil)

  • 384-well microplate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the assay buffer, the fluorescently labeled cGMP substrate, and the diluted this compound or control.

  • Initiate the enzymatic reaction by adding the PDE5 enzyme to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Stop the reaction by adding a stop solution or by heat inactivation.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

PDE5_Assay_Workflow Prep Prepare Serial Dilutions of this compound Plate Add Reagents to 384-well Plate Prep->Plate Incubate Incubate at Room Temperature Plate->Incubate Add PDE5 enzyme Stop Stop Reaction Incubate->Stop Read Measure Fluorescence Polarization Stop->Read Analyze Calculate % Inhibition and IC50 Read->Analyze

Figure 3: Experimental workflow for an in vitro PDE5 inhibition assay.

In Vitro Metabolism Study Using Human Liver Microsomes

A study has investigated the in vitro metabolism of this compound using human liver microsomes, identifying 11 metabolites. The following is a general protocol for such a study.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., acetonitrile (B52724) or methanol)

  • Ice-cold acetonitrile for quenching the reaction

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm a mixture of HLMs, NADPH regenerating system, and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding this compound to the mixture.

  • Incubate the reaction at 37°C with gentle shaking.

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Metabolism_Workflow Incubate Incubate this compound with HLMs and NADPH Quench Quench Reaction with Cold Acetonitrile Incubate->Quench At time points Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Identify Identify Metabolites Analyze->Identify

Figure 4: Workflow for in vitro metabolism study of this compound.

Conclusion

This compound is a potent vardenafil analog that has been illicitly used in dietary supplements. Its presumed mechanism of action is the inhibition of PDE5, leading to enhanced smooth muscle relaxation and vasodilation. While specific quantitative bioactivity data for this compound is lacking in the public domain, the provided experimental protocols for synthesis, PDE5 inhibition assays, and in vitro metabolism studies offer a framework for its further investigation. A comprehensive understanding of the pharmacology and toxicology of such unapproved analogs is crucial for public health and regulatory enforcement. Further research is warranted to fully characterize the bioactivity and metabolic profile of this compound.

References

Pseudovardenafil's Mechanism of Action on PDE5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the direct interaction of pseudovardenafil with the phosphodiesterase type 5 (PDE5) enzyme. This compound is identified as a structural analog of vardenafil (B611638), a potent and well-characterized PDE5 inhibitor.[1] Therefore, this guide will detail the established mechanism of action of vardenafil on PDE5 as a proxy to infer the likely mechanism of this compound. It is crucial to note that while the qualitative mechanism is expected to be similar due to structural analogy, the quantitative potency and selectivity of this compound may differ.

Executive Summary

This technical guide delineates the mechanism of action of this compound on phosphodiesterase type 5 (PDE5), leveraging the extensive research conducted on its parent compound, vardenafil. This compound, as a vardenafil analog, is presumed to act as a competitive inhibitor of PDE5, an enzyme pivotal in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. By inhibiting PDE5, this compound would lead to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation. This guide provides a comprehensive overview of the cGMP signaling cascade, the molecular interactions involved in PDE5 inhibition, and detailed experimental protocols for assessing inhibitor potency.

The cGMP Signaling Pathway and the Role of PDE5

The nitric oxide (NO)/cGMP signaling pathway is a crucial regulator of numerous physiological processes, most notably smooth muscle tone.[2] The cascade is initiated by the release of nitric oxide, which then activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2]

The intracellular accumulation of cGMP activates cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium levels, resulting in the relaxation of smooth muscle cells.[2] This process is fundamental to physiological responses such as penile erection and the regulation of blood pressure.[2]

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases (PDEs). The PDE5 enzyme is highly specific for cGMP and is the predominant PDE isoform found in the corpus cavernosum of the penis, as well as in the pulmonary vasculature.

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Sexual Stimulation Sexual Stimulation nNOS_eNOS nNOS / eNOS Sexual Stimulation->nNOS_eNOS NO NO nNOS_eNOS->NO L-Arginine L-Arginine L-Arginine->nNOS_eNOS sGC_inactive sGC (inactive) NO->sGC_inactive sGC_active sGC (active) sGC_inactive->sGC_active Activates cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG_inactive PKG (inactive) cGMP->PKG_inactive PDE5 PDE5 cGMP->PDE5 PKG_active PKG (active) PKG_inactive->PKG_active Activates Ca2_decrease ↓ [Ca2+] PKG_active->Ca2_decrease Relaxation Smooth Muscle Relaxation Ca2_decrease->Relaxation 5GMP 5'-GMP PDE5->5GMP Hydrolyzes This compound This compound This compound->PDE5 Inhibits

cGMP Signaling Pathway and PDE5 Inhibition.

Mechanism of Action of Vardenafil (and inferred for this compound) on PDE5

Vardenafil is a potent and highly selective competitive inhibitor of the PDE5 enzyme. Its molecular structure is designed to mimic the guanine (B1146940) base of cGMP, allowing it to bind to the active site of PDE5 with high affinity. By occupying the active site, vardenafil prevents the binding and subsequent hydrolysis of cGMP.

This inhibition of cGMP degradation leads to an accumulation of cGMP in smooth muscle cells when the pathway is activated by nitric oxide. The elevated cGMP levels amplify the downstream signaling cascade, resulting in enhanced and prolonged smooth muscle relaxation and vasodilation. It is critical to emphasize that PDE5 inhibitors like vardenafil do not directly cause smooth muscle relaxation but rather potentiate the effects of endogenous NO signaling that is typically initiated by sexual stimulation.

The potency of vardenafil is significantly higher than that of sildenafil (B151), another well-known PDE5 inhibitor. This difference in potency is attributed to structural variations in the heterocyclic ring system that mimics the purine (B94841) ring of cGMP.

Quantitative Data: Vardenafil vs. Sildenafil

The following table summarizes the in vitro potency of vardenafil and sildenafil against various phosphodiesterase isoforms. This data highlights the high potency and selectivity of vardenafil for PDE5. Specific data for this compound is not available.

CompoundPDE IsoformIC50 (nM)Selectivity Ratio (IC50 PDE-X / IC50 PDE5)
Vardenafil PDE1180257
PDE2>1000>1428
PDE3>1000>1428
PDE4>1000>1428
PDE5 0.7 1
PDE61116
Sildenafil PDE128042
PDE2>1000>151
PDE3>1000>151
PDE4>1000>151
PDE5 6.6 1
PDE6497.4

Data sourced from Saenz de Tejada et al. (2001).

Experimental Protocols: In Vitro PDE5 Enzyme Inhibition Assay

The following protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against the PDE5 enzyme.

5.1. Materials

  • Recombinant human PDE5A1 enzyme

  • Guanosine 3',5'-cyclic monophosphate (cGMP) as the substrate

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Inorganic phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplates

  • Microplate reader

5.2. Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of This compound in DMSO Add_Inhibitor Add this compound dilutions and PDE5 to microplate wells Compound_Dilution->Add_Inhibitor Enzyme_Prep Dilute recombinant PDE5A1 in assay buffer Enzyme_Prep->Add_Inhibitor Substrate_Prep Prepare cGMP substrate solution in assay buffer Initiate_Reaction Initiate reaction by adding cGMP substrate Substrate_Prep->Initiate_Reaction Pre_incubation Pre-incubate to allow inhibitor binding Add_Inhibitor->Pre_incubation Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Add snake venom nucleotidase to convert 5'-GMP to guanosine and inorganic phosphate (Pi) Incubation->Stop_Reaction Color_Development Add inorganic phosphate detection reagent Stop_Reaction->Color_Development Measure_Absorbance Measure absorbance at the appropriate wavelength Color_Development->Measure_Absorbance Calculate_Inhibition Calculate percentage of enzyme inhibition Measure_Absorbance->Calculate_Inhibition Plot_Curve Plot % inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value using non-linear regression analysis Plot_Curve->Determine_IC50

Workflow for PDE5 Inhibition Assay.

5.3. Procedure

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in DMSO, and then further dilute in the assay buffer to achieve the desired final concentrations.

  • Assay Setup: To the wells of a 96-well microplate, add the assay buffer, the diluted this compound solutions (or vehicle control), and the diluted PDE5 enzyme.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Phosphate Generation: Stop the PDE5 reaction and initiate the conversion of the 5'-GMP product to inorganic phosphate (Pi) by adding snake venom nucleotidase. Incubate for an additional period (e.g., 10-20 minutes).

  • Detection: Add the inorganic phosphate detection reagent to each well and allow for color development as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength for the detection reagent used.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using non-linear regression analysis.

Conclusion

References

Unmasking Pseudovardenafil: A Technical Guide to its Identification as a Vardenafil Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies used to identify Pseudovardenafil, a potent analogue of the phosphodiesterase type 5 (PDE-5) inhibitor, vardenafil (B611638). Illegally incorporated into dietary supplements and functional foods, the detection and characterization of such analogues are crucial for public health and safety.[1][2][3] This document outlines the key experimental protocols and presents comparative analytical data to facilitate the differentiation of this compound from its parent compound, vardenafil.

Structural Differentiation: A Piperidine (B6355638) Substitution

This compound is structurally distinct from vardenafil through the substitution of the ethylpiperazine group with a piperidine ring.[2] This modification, while seemingly minor, alters the molecule's physicochemical properties and necessitates robust analytical techniques for unambiguous identification. The systematic name for this compound is 1-[[3-(1,4-dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1] triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperidine.

Analytical Identification and Characterization

A combination of chromatographic and spectroscopic techniques is employed to identify and characterize this compound. High-performance liquid chromatography (HPLC) coupled with various detectors, particularly mass spectrometry (MS), is the cornerstone of initial screening and confirmation. Nuclear magnetic resonance (NMR) spectroscopy provides the definitive structural elucidation.

Chromatographic and Mass Spectrometric Analysis

Liquid chromatography is instrumental in separating this compound from vardenafil and other potential adulterants. The difference in their chemical structures leads to distinct retention times on a reversed-phase HPLC column. Mass spectrometry, especially high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provides crucial information on the molecular weight and fragmentation patterns of the analytes, enabling their identification.

Table 1: Comparative Chromatographic and Mass Spectrometric Data

AnalyteHPLC Retention Time (min)Molecular Formula[M+H]⁺ (m/z)Key MS/MS Fragment Ions (m/z)
Vardenafil5.861C₂₃H₃₂N₆O₄S489.2267376.1076, 312.2, 299.1141, 283.1187, 151.0860
This compound7.410 (as piperidenafil)C₂₁H₂₇N₅O₄S462.1782 (as morphardenafil)376.1090, 299.1148, 283.1198, 151.0864

Note: The retention times and fragment ions can vary depending on the specific chromatographic and mass spectrometric conditions used.

Spectroscopic Analysis

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for the complete structural confirmation of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. Key peaks include those for an amine (N-H), an aromatic ring (C=C), a carbonyl group (C=O), an ether functional group (C-O), and a sulfonamide (S=O).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the definitive assignment of the structure. The chemical shifts of the piperidine ring protons and carbons in this compound are a key differentiating feature from the ethylpiperazine signals in vardenafil.

Table 2: Comparative ¹H NMR Data (δ in ppm, J in Hz) in DMSO-d₆

PositionVardenafilThis compound (as piperidenafil)
Aromatic Protons7.85 (d, J=7.6), 7.83 (s), 7.36 (d, J=8.0)7.85 (d, J=7.6), 7.83 (s), 7.36 (d, J=8.0)
Piperidine/Piperazine Protons2.90 (m), 1.53 (m) (for piperazine)2.90 (m), 1.53 (m) (for piperidine)
Amide Proton11.67 (s)11.67 (s)

Note: The NMR data presented is for a closely related analogue, piperidenafil, which shares the piperidine moiety with this compound.

Experimental Protocols

The following sections detail the generalized experimental protocols for the identification of this compound.

Sample Preparation

Dietary supplements or food products are typically extracted with an organic solvent such as acetonitrile (B52724) or ethanol, often aided by sonication. The extract is then filtered and diluted for analysis. For isolation and purification, techniques like semi-preparative HPLC are employed.

High-Performance Liquid Chromatography (HPLC)

A standard HPLC method for the analysis of vardenafil and its analogues utilizes a C18 reversed-phase column.

  • Mobile Phase: A gradient elution is typically used, with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Column Temperature: The column is usually maintained at a constant temperature, for instance, 30 °C.

  • Detection: A photodiode array (PDA) detector is often used for initial screening, followed by mass spectrometry for confirmation.

Mass Spectrometry (MS)

Mass spectrometric analysis is performed using an electrospray ionization (ESI) source in positive ion mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: For screening, a full scan mode is used. For confirmation and quantification, tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is employed.

  • Collision Energy: Optimized collision energy is applied to induce fragmentation for MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for analysis.

  • Spectra Recorded: ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC are conducted for complete structural assignment.

Visualizing the Analytical Workflow and Signaling Pathway

The following diagrams illustrate the typical workflow for identifying this compound and the signaling pathway it affects.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_PDA HPLC-PDA Screening Filtration->HPLC_PDA LC_MS LC-MS/MS Confirmation HPLC_PDA->LC_MS NMR NMR Structural Elucidation LC_MS->NMR Data_Analysis Data Analysis & Comparison NMR->Data_Analysis Identification Identification of This compound Data_Analysis->Identification

Caption: Experimental workflow for the identification of this compound.

PDE5_Inhibition_Pathway cluster_stimulation Sexual Stimulation cluster_enzyme_activity Enzymatic Cascade cluster_physiological_response Physiological Response NO_Release Nitric Oxide (NO) Release GC Guanylate Cyclase (GC) NO_Release->GC activates cGMP cGMP GC->cGMP converts GTP GTP GTP->GC PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP 5'-GMP PDE5->GMP hydrolyzes Erection Erection Relaxation->Erection This compound This compound This compound->PDE5 inhibits

Caption: Mechanism of action of this compound via PDE-5 inhibition.

Conclusion

The identification of this compound as a vardenafil analogue relies on a multi-faceted analytical approach. The combination of liquid chromatography for separation, mass spectrometry for molecular weight and fragmentation information, and NMR spectroscopy for definitive structural elucidation provides a robust framework for the detection and characterization of this and other illicitly used PDE-5 inhibitor analogues. The methodologies and data presented in this guide serve as a critical resource for regulatory bodies, forensic laboratories, and researchers in the ongoing effort to combat the adulteration of consumer products.

References

An In-depth Technical Guide to the Pharmacokinetics of Pseudovardenafil in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the current knowledge on the pharmacokinetics of Pseudovardenafil in animal models. It aims to be a valuable resource by summarizing available data, detailing experimental methodologies, and visualizing complex information for enhanced clarity.

Disclaimer: Publicly available literature lacks comprehensive quantitative pharmacokinetic studies (e.g., Cmax, Tmax, AUC, bioavailability) specifically for this compound in animal models. The information presented herein is based on a study investigating its metabolism. To provide a comparative context, pharmacokinetic data for the closely related and parent compound, Vardenafil (B611638), is included with the explicit understanding that these values are not representative of this compound and should be used for illustrative purposes only.

Metabolism of this compound in a Rat Model

A significant study by Pyo et al. (2020) provides the primary insights into the metabolic fate of this compound. The research utilized an in-vivo model with Sprague-Dawley rats to identify various metabolites.[1]

Identified Metabolites

The study successfully identified eleven metabolites of this compound in rats. These metabolites are formed through a series of biotransformation reactions, primarily involving hydroxylation, N-dealkylation, and glucuronidation. The identification of these metabolites is crucial for understanding the compound's clearance and potential for drug-drug interactions.[1]

Metabolic Pathways of this compound

The metabolic transformation of this compound is complex, involving several key enzymatic pathways. The primary routes of metabolism observed in the rat model include:[1]

  • Hydroxylation: The addition of hydroxyl groups to the molecule.

  • N-dealkylation: The removal of an ethyl group from the piperazine (B1678402) ring.

  • Oxidative degradation: Further oxidation of the molecule.

  • Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion.

cluster_0 Metabolic Pathways of this compound in Rats This compound This compound Metabolite_1 Hydroxylated Metabolite This compound->Metabolite_1 Hydroxylation Metabolite_2 N-dealkylated Metabolite This compound->Metabolite_2 N-dealkylation Metabolite_3 Oxidized Metabolite Metabolite_1->Metabolite_3 Oxidation Metabolite_2->Metabolite_3 Oxidation Metabolite_4 Glucuronide Conjugate Metabolite_3->Metabolite_4 Glucuronidation Excretion Excretion Metabolite_4->Excretion

Caption: Metabolic pathways of this compound in a rat model.

Experimental Protocols

The following section details the experimental methodology employed in the metabolic study of this compound.

In-Vivo Metabolism Study in Rats
  • Animal Model: Male Sprague-Dawley rats were used for the in-vivo experiments.[1]

  • Drug Administration: this compound was administered to the rats. The route of administration and dosage were not specified in the abstract.

  • Sample Collection: Urine and feces were collected over a specified period to capture the parent compound and its metabolites.

  • Sample Preparation: A liquid-liquid extraction method was utilized to isolate the analytes from the biological matrices.[1]

  • Analytical Method: The characterization and identification of metabolites were performed using Liquid Chromatography Quadrupole-Time of Flight Mass Spectrometry (LC-Q-TOF-MS). Tandem mass spectrometry (MS/MS) was used for the structural elucidation of the metabolites.

cluster_1 Experimental Workflow for In-Vivo Metabolism Study start Start admin This compound Administration to Rats start->admin collection Urine and Feces Collection admin->collection extraction Liquid-Liquid Extraction collection->extraction analysis LC-Q-TOF-MS/MS Analysis extraction->analysis identification Metabolite Identification analysis->identification end End identification->end

Caption: Experimental workflow for the in-vivo metabolism study of this compound.

Pharmacokinetics of Vardenafil in Animal Models (for Comparative Context)

Disclaimer: The following data pertains to Vardenafil, the parent compound of this compound. This information is provided for illustrative purposes to offer insight into the potential pharmacokinetic profile and is not representative of this compound.

Vardenafil has been more extensively studied, and its pharmacokinetic parameters have been characterized in various animal models.

Quantitative Pharmacokinetic Data for Vardenafil
ParameterRatDogRabbit
Absolute Oral Bioavailability (%) 7.4 - 28.627 - 33Not Reported

Data sourced from BenchChem's preclinical guide on Vardenafil.

Experimental Protocols for Vardenafil Pharmacokinetic Studies

The methodologies for determining the pharmacokinetic profile of Vardenafil typically involve the following:

  • Animal Models: Common models include Wistar or Sprague-Dawley rats, and Beagle dogs.

  • Drug Administration: Vardenafil is administered orally (gavage) and intravenously (injection) to determine absolute bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.

  • Sample Processing: Plasma is separated from whole blood by centrifugation.

  • Bioanalytical Method: Vardenafil concentrations in plasma are typically quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection. A common technique involves protein precipitation or liquid-liquid extraction for sample clean-up.

cluster_2 Typical Pharmacokinetic Study Workflow for Vardenafil start Start dosing Oral/IV Dosing of Vardenafil start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis HPLC-UV/MS Quantification processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End pk_calc->end

Caption: A generalized workflow for a typical pharmacokinetic study of Vardenafil.

Conclusion

The current body of scientific literature provides foundational knowledge on the metabolism of this compound in a rat model, highlighting the formation of eleven distinct metabolites through various biotransformation pathways. However, a significant data gap exists concerning the quantitative pharmacokinetics of this compound in animal models. Key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability remain to be determined. Future research should focus on conducting comprehensive pharmacokinetic studies to fully characterize the absorption, distribution, metabolism, and excretion profile of this compound. Such data is essential for the further development and safety assessment of this compound. The provided information on Vardenafil serves as a useful, albeit indirect, reference for the types of studies and expected methodologies that would be required for this compound.

References

The Unseen Threat: A Technical Guide to the Detection and Characterization of Pseudovardenafil in Counterfeit Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global proliferation of counterfeit pharmaceuticals poses a significant threat to public health. Among the most commonly counterfeited drugs are phosphodiesterase type 5 (PDE5) inhibitors, used for the treatment of erectile dysfunction. To circumvent detection, clandestine laboratories often synthesize analogs of approved active pharmaceutical ingredients (APIs). One such analog is pseudovardenafil, a structurally similar compound to the approved drug vardenafil. The presence of this unapproved substance in counterfeit products is a serious concern due to the unknown pharmacological and toxicological profile. This technical guide provides an in-depth overview of the discovery, analysis, and potential biological effects of this compound found in counterfeit products.

Quantitative Analysis of this compound in Counterfeit Products

While extensive quantitative data for this compound in seized products is not widely published, analyses of counterfeit erectile dysfunction drugs have revealed the presence of various undeclared PDE5 inhibitor analogs. The concentration of these analogs can vary significantly, ranging from negligible amounts to doses exceeding the approved levels for their legitimate counterparts. This variability poses a substantial risk to consumers, who may be exposed to sub-therapeutic or dangerously high levels of an uncharacterized substance.

Table 1: Reported Concentration Ranges of Undeclared PDE5 Inhibitors in Counterfeit Products

AnalyteConcentration Range (mg/unit)Matrix
Sildenafil Analogs0.1 - 826.0Tablets, Capsules, Herbal Supplements
Tadalafil (B1681874) Analogs2.2 - 40.4Tablets, Capsules
Vardenafil Analogs (including this compound)Not specifically quantified in available literatureTablets, Capsules, Pressed Candies

Note: Data is aggregated from multiple studies and represents a broad range of findings. Specific quantitative data for this compound is limited.[1][2]

Experimental Protocols

The identification and quantification of this compound in counterfeit products require robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common approach.

Protocol 1: Extraction and Quantification of this compound from Tablet Matrix via HPLC-UV

1. Sample Preparation:

  • Ten tablets are accurately weighed and finely powdered to ensure homogeneity.
  • A portion of the powder equivalent to the average tablet weight is transferred to a 100 mL volumetric flask.
  • The powder is dissolved in 70 mL of methanol (B129727) (HPLC grade) and sonicated for 30 minutes.
  • The solution is brought to volume with methanol and mixed thoroughly.
  • An aliquot is filtered through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 60:40 v/v).[3][4]
  • Flow Rate: 1.0 mL/min.[3]
  • Injection Volume: 20 µL.
  • Detection Wavelength: 230 nm.
  • Quantification: Based on a calibration curve prepared from a certified reference standard of this compound.

Protocol 2: Confirmatory Analysis by LC-MS/MS

1. Sample Preparation:

  • Sample extraction is performed as described in Protocol 1.
  • The filtered extract is further diluted with the mobile phase to a concentration suitable for MS detection.

2. LC-MS/MS Parameters:

  • Chromatographic conditions: Similar to HPLC-UV, but with a potentially lower flow rate (e.g., 0.4-0.6 mL/min) compatible with the MS interface.
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • Mass Spectrometric Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion would be the protonated molecule of this compound ([M+H]⁺), and specific product ions would be monitored.
  • Hypothetical MRM Transition for this compound: Based on the structure of vardenafil, a potential transition could be m/z 489 -> 151. This would need to be confirmed with a reference standard.

Signaling Pathways and Mechanism of Action

This compound is an analog of vardenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Therefore, it is presumed to share the same mechanism of action. PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis.

The physiological process of erection is initiated by the release of nitric oxide (NO) in response to sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP leads to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and resulting in an erection. By inhibiting PDE5, this compound would prevent the breakdown of cGMP, thus potentiating the erectile response.

cluster_0 Physiological Erection Pathway cluster_1 Mechanism of this compound Action Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase Activation Guanylate Cyclase Activation Nitric Oxide (NO) Release->Guanylate Cyclase Activation cGMP cGMP Guanylate Cyclase Activation->cGMP Conversion GTP GTP GTP->Guanylate Cyclase Activation Substrate Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 Degradation Erection Erection Smooth Muscle Relaxation->Erection This compound This compound This compound->PDE5 Inhibition Inactive 5'-GMP Inactive 5'-GMP PDE5->Inactive 5'-GMP

Caption: Proposed signaling pathway of this compound action.

Experimental Workflow for Identification and Confirmation

A systematic workflow is essential for the reliable identification and confirmation of this compound in suspect samples.

Suspect Sample Suspect Sample Sample Preparation Sample Preparation (Grinding, Extraction, Filtration) Suspect Sample->Sample Preparation HPLC-UV Screening HPLC-UV Screening (Comparison with Reference Standard) Sample Preparation->HPLC-UV Screening Peak Detected Peak Detected HPLC-UV Screening->Peak Detected Structure Elucidation NMR Spectroscopy (If Reference Standard is Unavailable) HPLC-UV Screening->Structure Elucidation Alternative for Unknowns LC-MS/MS Confirmation LC-MS/MS Confirmation (MRM Analysis) Peak Detected->LC-MS/MS Confirmation Yes Negative Negative Peak Detected->Negative No Positive Identification Positive Identification LC-MS/MS Confirmation->Positive Identification Structure Elucidation->Positive Identification

References

Methodological & Application

Application Note: Detection and Quantification of Pseudovardenafil in Dietary Supplements Using a Validated LC-Q-TOF-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) method for the unambiguous identification and quantification of pseudovardenafil, an unapproved analogue of vardenafil (B611638), in various dietary supplements. The illegal adulteration of herbal products with synthetic phosphodiesterase type 5 (PDE-5) inhibitors like this compound poses a significant health risk to consumers. The described methodology provides a reliable workflow for regulatory bodies and quality control laboratories to screen for and confirm the presence of this illicit substance. The method utilizes a simple sample extraction procedure followed by chromatographic separation and high-resolution mass spectrometric detection, ensuring high selectivity and accuracy.

Introduction

Vardenafil is a potent PDE-5 inhibitor approved for the treatment of erectile dysfunction.[1] Illicit manufacturers often synthesize and incorporate unapproved analogues, such as this compound, into dietary supplements to evade routine screening methods.[2][3] this compound, structurally identified as 1-[[3-(1,4-dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][4][5]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperidine, differs from vardenafil in the substitution of the ethylpiperazine group with a piperidine (B6355638) ring. This structural modification can alter its pharmacological and toxicological properties, making its detection crucial for public safety.

LC-Q-TOF-MS offers significant advantages for the analysis of such illicit additives due to its high mass accuracy, resolution, and the ability to perform retrospective data analysis. This application note presents a comprehensive protocol for the detection of this compound, including sample preparation, optimized LC-Q-TOF-MS parameters, and method validation highlights.

Experimental

  • This compound reference standard

  • Vardenafil reference standard

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • All solvents and reagents should be of the highest available purity.

The sample preparation protocol should be adapted based on the matrix of the dietary supplement.

For Solid Samples (Tablets, Capsules, Powders):

  • Grind tablets or the contents of capsules into a homogeneous fine powder.

  • Accurately weigh 0.5 g of the powder into a 50 mL volumetric flask.

  • Add 40 mL of acetonitrile and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.

  • Shake the solution well and filter through a 0.22 µm nylon membrane filter.

  • Dilute the filtrate with an acetonitrile/water mixture (50/50 v/v) to an approximate concentration of 100 ng/mL for analysis.

For Liquid Samples (e.g., Health Wines):

  • Vortex the liquid sample to ensure homogeneity.

  • Dilute the sample with an appropriate solvent such as a methanol/water mixture (50:50, v/v).

  • Filter the diluted sample through a 0.22 µm nylon filter prior to injection.

An ultra-high-performance liquid chromatography (UPLC) system coupled to a quadrupole time-of-flight mass spectrometer (Q-TOF-MS) with an electrospray ionization (ESI) source was used.

The following LC parameters can be used as a starting point and should be optimized for the specific system in use.

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution A time-programmed gradient can be optimized. A representative gradient is: 0-1 min (10% B), 1-15 min (10-90% B), 15-17 min (90% B), 17-17.1 min (90-10% B), 17.1-20 min (10% B).
Flow Rate 0.3 mL/min
Injection Volume 2-10 µL
Column Temperature 35 °C

The following MS parameters are recommended for the detection of this compound.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 2.5 - 5.5 kV
Gas Temperature 450 - 500 °C
Ion Source Temp. 150 - 550 °C
Nebulizer Gas Flow 650 L/h
Mass Range (m/z) 50 - 1000 Da
Collision Energy For MS/MS, a collision energy of approximately 30-44 eV can be applied.

Results and Discussion

The identification of this compound is based on its accurate mass and characteristic fragmentation pattern. The protonated molecule [M+H]⁺ of this compound has a theoretical m/z that can be compared against the experimentally determined value. Studies have also identified the fragmentation patterns of vardenafil analogues, which show similar characteristic ions.

For quantitative analysis, a calibration curve should be prepared using a this compound reference standard. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 1: Summary of Quantitative Performance Data for Vardenafil Analogues

ParameterResultReference
Linearity Range 2 - 50 ng/mL
Correlation Coefficient (R²) ≥ 0.997
Limit of Quantification (LOQ) Meets quantitative validation requirements
Recoveries Meets quantitative validation requirements

Workflow and Signaling Pathway Diagrams

Pseudovardenafil_Detection_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-Q-TOF-MS Analysis cluster_data_processing Data Processing and Reporting Sample Dietary Supplement Sample (Tablet, Capsule, Liquid) Grind Grind/Homogenize Sample->Grind Extract Solvent Extraction (e.g., Acetonitrile) Grind->Extract Filter Filtration (0.22 µm) Extract->Filter Dilute Dilution to working concentration Filter->Dilute LC_Separation UPLC Separation (C18 Column) Dilute->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI QTOF_MS Q-TOF Mass Analysis (Full Scan & MS/MS) ESI->QTOF_MS Identification Identification (Accurate Mass & Fragmentation) QTOF_MS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the detection of this compound.

Conclusion

The described LC-Q-TOF-MS method is a powerful tool for the reliable screening and quantification of this compound in a variety of dietary supplement matrices. The high resolution and mass accuracy of the Q-TOF instrument provide a high degree of confidence in the identification of this illicit adulterant. This application note provides a solid foundation for laboratories to implement a method for monitoring the safety and quality of dietary supplements.

References

Application of Tandem Mass Spectrometry for Pseudovardenafil Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudovardenafil is a structural analogue of vardenafil (B611638), a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. As with other pharmaceuticals, understanding the metabolic fate of this compound is crucial for a comprehensive assessment of its efficacy, safety, and potential for drug-drug interactions. Tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical tool for the identification and characterization of drug metabolites in complex biological matrices. This document provides detailed application notes and experimental protocols for the use of LC-MS/MS in the identification of this compound metabolites.

A key study in this area identified eleven previously unreported metabolites of this compound using high-resolution tandem mass spectrometry in both in vitro (human liver microsomes) and in vivo (rat) models.[1] The methodologies outlined below are based on established protocols for the analysis of vardenafil and its analogues, providing a robust framework for the metabolic investigation of this compound.

Signaling Pathway of this compound

As a vardenafil analogue, this compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. The signaling pathway involves the inhibition of PDE5, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[2] This inhibition leads to an accumulation of cGMP, resulting in smooth muscle relaxation, increased blood flow, and ultimately, penile erection.

PDE5_Inhibition_Pathway Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase (GC) Activation Guanylate Cyclase (GC) Activation Nitric Oxide (NO) Release->Guanylate Cyclase (GC) Activation cGMP cGMP Guanylate Cyclase (GC) Activation->cGMP Converts GTP GTP GTP->Guanylate Cyclase (GC) Activation PDE5 PDE5 cGMP->PDE5 Hydrolyzes Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation 5'-GMP (Inactive) 5'-GMP (Inactive) PDE5->5'-GMP (Inactive) Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Erection Erection Increased Blood Flow->Erection This compound This compound This compound->PDE5 Inhibits

Figure 1: Proposed signaling pathway of this compound as a PDE5 inhibitor.

Experimental Protocols

The following protocols provide a detailed methodology for the in vitro and in vivo identification of this compound metabolites using LC-MS/MS.

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)

Objective: To identify metabolites of this compound formed by human hepatic enzymes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS) (e.g., Vardenafil-d8)

  • Microcentrifuge tubes

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine 10 µL of HLM (20 mg/mL), 880 µL of potassium phosphate buffer, and 10 µL of this compound stock solution (1 mM in MeOH).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Add 100 µL of the pre-warmed NADPH regenerating system to the incubation mixture to initiate the reaction. The final volume is 1 mL.

    • Incubate at 37°C with gentle shaking for 60 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 1 mL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Sample Processing:

    • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: In Vivo Metabolism of this compound in Rats

Objective: To identify metabolites of this compound in a living organism.

Materials:

  • This compound

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Metabolic cages for urine and feces collection

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Solvents for SPE (Methanol, Water)

Procedure:

  • Animal Dosing:

    • Acclimatize rats in metabolic cages for 24 hours prior to dosing.

    • Administer a single oral dose of this compound (e.g., 10 mg/kg) suspended in the vehicle.

  • Sample Collection:

    • Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).

    • At the end of the study period, anesthetize the rats and collect blood via cardiac puncture into EDTA-containing tubes.

  • Plasma Preparation:

    • Centrifuge the blood at 4,000 rpm for 15 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Urine Sample Preparation:

    • Centrifuge urine samples to remove any particulate matter.

    • Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

    • Proceed with extraction (e.g., liquid-liquid extraction or SPE).

  • Sample Extraction (SPE for Plasma/Urine):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute the analytes with methanol.

    • Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

Protocol 3: LC-MS/MS Analysis

Objective: To separate and detect this compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)).

LC Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Conditions (Representative):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 800 L/h.

  • Acquisition Mode:

    • Full Scan (MS): m/z 100-1000 for initial screening.

    • Product Ion Scan (MS/MS): For fragmentation analysis of parent ions. Collision energy ramping (e.g., 10-40 eV) can be used to obtain comprehensive fragmentation patterns.

Experimental Workflow

The overall workflow for the identification of this compound metabolites is depicted in the following diagram.

Metabolite_ID_Workflow cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Metabolism HLM Incubation HLM Incubation Sample Preparation Sample Preparation HLM Incubation->Sample Preparation Rat Dosing Rat Dosing Sample Collection Sample Collection Rat Dosing->Sample Collection Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification Structural Elucidation Structural Elucidation Metabolite Identification->Structural Elucidation

Figure 2: General workflow for this compound metabolite identification.

Data Presentation

The quantitative data for the identified metabolites of this compound should be summarized in a clear and structured table. The following table provides a template for presenting such data, including the proposed biotransformation, mass information, and characteristic fragment ions.

Table 1: Identified Metabolites of this compound by LC-Q-TOF-MS/MS

Metabolite IDProposed BiotransformationRetention Time (min)[M+H]+ (m/z)Mass Error (ppm)Key Fragment Ions (m/z)
PV Parent Drug 12.5 489.2178 - 376.1, 312.1, 151.1
M1Hydroxylation10.2505.21271.2392.1, 328.1, 151.1
M2N-Dealkylation11.8461.1865-0.8376.1, 284.1, 123.1
M3Piperidine Ring Opening9.5507.22830.5376.1, 132.1
M4Hydroxylation + N-Dealkylation9.1477.18141.5392.1, 284.1, 123.1
M5Glucuronidation8.3665.2500-1.1489.2, 176.0
M6Sulfation8.9569.17420.9489.2, 80.0
M7Oxidative Deamination10.8490.1971-0.4376.1, 313.1
M8N-Oxidation11.2505.21271.0489.2, 376.1
M9Dihydroxylation8.7521.20761.3408.1, 344.1, 151.1
M10Acetylation12.1531.2284-0.6418.1, 312.1, 151.1
M11Carboxylation9.8533.19710.7419.1, 312.1, 151.1

Note: The data presented in this table are representative and intended to illustrate the expected format. Actual values should be determined experimentally.

Conclusion

The application of tandem mass spectrometry is indispensable for the comprehensive metabolic profiling of this compound. The detailed protocols and workflow provided in this document offer a robust starting point for researchers to investigate the biotransformation of this vardenafil analogue. The identification and structural elucidation of metabolites are critical steps in the drug development process, providing essential insights into the compound's disposition and potential for clinical use. The structured presentation of quantitative data, as demonstrated, facilitates the clear communication and interpretation of these complex analytical findings.

References

Application Note: Screening for Unknown Vardenafil Analogues in Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The illicit adulteration of dietary supplements with undeclared synthetic phosphodiesterase type 5 (PDE-5) inhibitors, such as vardenafil (B611638) and its analogues, poses a significant public health risk. These unknown analogues have not undergone the rigorous safety and efficacy testing required for approved pharmaceuticals, and their presence can lead to adverse health events for consumers. This application note describes a robust and reliable method for the non-targeted screening and identification of unknown vardenafil analogues in a variety of dietary supplement matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The developed methodology leverages a combination of precursor ion scanning (PIS) and information-dependent acquisition (IDA) to identify compounds that share the characteristic core structure of vardenafil.[1][2][3] This approach allows for the detection of not only known analogues but also novel, previously uncharacterized structures.

Principle of the Method

The screening strategy is based on the conserved fragmentation of the vardenafil molecular structure. Vardenafil and its analogues typically share a common core, which produces specific fragment ions upon collision-induced dissociation (CID). By monitoring for these characteristic precursor ions, it is possible to selectively trigger the acquisition of full product ion spectra for any compound in the sample that exhibits this fragmentation pattern.[4] Subsequent analysis of the product ion spectra allows for the structural elucidation of the detected analogues.

Materials and Reagents

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), and Water (H₂O), all LC-MS grade.

  • Reagents: Formic acid (FA), Ammonium acetate.

  • Reference Standards: Vardenafil hydrochloride (as available).

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges (or equivalent).

Experimental Protocols

Sample Preparation

A generic and robust sample preparation protocol is essential to handle the diverse matrices of dietary supplements (e.g., capsules, powders, liquids, tablets).

a) Solid Samples (Capsules, Powders, Tablets):

  • Accurately weigh 100 mg of the homogenized sample into a 15 mL centrifuge tube.

  • Add 10 mL of a 1:1 (v/v) mixture of acetonitrile and water.[3]

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 30 minutes in a water bath.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

b) Liquid Samples:

  • Pipette 1 mL of the liquid sample into a 15 mL centrifuge tube.

  • Add 9 mL of a 1:1 (v/v) mixture of acetonitrile and water.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

The following parameters are recommended for a standard LC-MS/MS system.

a) Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

b) Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Precursor Ion Scan (PIS) of m/z 312 and m/z 299.

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

  • Information-Dependent Acquisition (IDA):

    • Trigger a product ion scan for any precursor ion detected in the PIS scan.

    • Switch from PIS to Enhanced Product Ion (EPI) scan when the intensity of a precursor ion exceeds a defined threshold.

    • Exclude the precursor ion from further EPI scans for a set duration (e.g., 60 seconds) to allow for the detection of lower-abundance analogues.

Data Analysis and Interpretation

  • Screening: Monitor the data for peaks in the precursor ion scan chromatograms for m/z 312 and m/z 299. The presence of a peak indicates a potential vardenafil analogue.

  • Identification: For each detected peak, examine the corresponding product ion spectrum acquired via IDA.

  • Structural Elucidation: Compare the product ion spectrum to the known fragmentation pattern of vardenafil. The mass difference between the precursor ion of the unknown analogue and that of vardenafil can provide information about the structural modification. For example, a difference of 14 Da may suggest the addition of a methyl group.

  • Confirmation: If a novel analogue is suspected, further characterization using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for definitive structure elucidation.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for vardenafil and some of its analogues reported in the literature, as well as typical amounts found in adulterated supplements.

CompoundMethodLOD (ng/mL)LOQ (ng/mL)Typical Amount Found in Supplements
VardenafilUPLC-MS/MS--Linear range: 0.5-48 mg/L
PseudovardenafilHPLC-PDA-MS-0.04-0.09 µg/mL-
O-propyl vardenafilHPLC-MS/MS-Good linear range of 2-50 ng/mL1.24 to 7.20 g/kg

Known Vardenafil Analogues

The following table lists some of the known vardenafil analogues and their structural modifications.

Analogue NameStructural Modification from VardenafilReference
DesethylvardenafilN-de-ethylation of the piperazine (B1678402) ring.
MorphardenafilReplacement of the N-ethyl piperazine ring with a morpholine (B109124) ring.
This compoundReplacement of the ethylpiperazine group with a piperidine (B6355638) ring.
Propoxy-vardenafilReplacement of the ethoxy group on the phenyl ring with a propoxy group.
Vardenafil Acetyl AnalogueReplacement of the sulfonyl group with an acetyl group.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis & Reporting sample Dietary Supplement Sample (Capsule, Liquid, Powder) homogenize Homogenization (if solid) sample->homogenize extract Extraction (Acetonitrile/Water) homogenize->extract sonicate Sonication extract->sonicate centrifuge Centrifugation sonicate->centrifuge filter Filtration (0.45 µm) centrifuge->filter lc_separation LC Separation (C18 Column) filter->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection pis_scan Precursor Ion Scan (m/z 312, 299) ms_detection->pis_scan ida_trigger IDA Trigger pis_scan->ida_trigger epi_scan Enhanced Product Ion Scan ida_trigger->epi_scan data_review Data Review (Identify hits in PIS) epi_scan->data_review spectrum_analysis Product Ion Spectrum Analysis data_review->spectrum_analysis structure_elucidation Structural Elucidation (Comparison to Vardenafil) spectrum_analysis->structure_elucidation reporting Reporting (Positive/Negative) structure_elucidation->reporting

Caption: Experimental workflow for screening unknown vardenafil analogues.

References

Troubleshooting & Optimization

Technical Support Center: Vardenafil and Pseudovardenafil HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of vardenafil (B611638) and its related substance, pseudovardenafil. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal separation and resolution in their HPLC and UPLC analyses.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for separating vardenafil and this compound?

A1: A common approach involves reverse-phase HPLC (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) using a C18 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724). A gradient elution is frequently employed to achieve optimal separation. For instance, a gradient program with a mobile phase of 10 mM ammonium formate buffer (pH 3.5) and acetonitrile can effectively separate vardenafil and this compound in under 4.5 minutes.[1]

Q2: My vardenafil peak is tailing. What are the possible causes and solutions?

A2: Peak tailing for vardenafil, a basic compound, is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing. Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., around 3.0-3.5) to keep vardenafil protonated and minimize interactions with silanols.[1][2]

  • Competing Base: Introduce a competing base, like triethylamine (B128534) (TEA) at a low concentration (0.1-0.3%), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing vardenafil tailing.[2]

  • Column Choice: Use a high-quality, end-capped C18 column or a column specifically designed for basic compounds. Older columns can have exposed silanol groups that contribute to tailing.[2]

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

Q3: I'm observing poor resolution between vardenafil and this compound. How can I improve it?

A3: Improving resolution requires optimizing the selectivity and efficiency of your chromatographic system. Consider the following adjustments:

  • Mobile Phase Composition:

    • Organic Modifier Ratio: To increase the separation between closely eluting peaks, try decreasing the percentage of the organic modifier (e.g., acetonitrile). This will increase retention times and may improve resolution.

    • pH Adjustment: Small changes in the mobile phase pH can significantly alter the selectivity between vardenafil and this compound. Experiment with pH values around the pKa of the analytes.

    • Different Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can change the selectivity of the separation.

  • Column and Temperature:

    • Stationary Phase: While C18 is common, experimenting with different stationary phases (e.g., C8, Phenyl) might provide the necessary selectivity.

    • Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your HPLC analysis of vardenafil and this compound.

Issue 1: Co-elution of Vardenafil and this compound

Symptoms: A single, broad, or shouldered peak is observed where two distinct peaks are expected.

Possible Causes & Solutions:

CauseSolution
Inadequate Mobile Phase Strength Decrease the percentage of the organic modifier in the mobile phase to increase retention and improve separation.
Incorrect Mobile Phase pH Optimize the mobile phase pH to exploit the differences in the pKa values of vardenafil and this compound, thereby altering their retention characteristics.
Suboptimal Stationary Phase If using a C18 column, consider trying a different stationary phase chemistry, such as a phenyl or cyano column, which may offer different selectivity.
Inappropriate Flow Rate Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.
Issue 2: Variable Retention Times

Symptoms: The retention times for vardenafil and/or this compound shift between injections.

Possible Causes & Solutions:

CauseSolution
Inconsistent Mobile Phase Preparation Ensure the mobile phase is prepared consistently for each run, including accurate pH adjustment and component ratios.
Column Equilibration Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Fluctuating Column Temperature Use a column oven to maintain a constant and stable temperature throughout the analysis.
Pump Issues Check the HPLC pump for leaks or pressure fluctuations that could lead to inconsistent flow rates.

Experimental Protocols

Representative HPLC Method for Vardenafil and Impurities

This protocol is a starting point for method development and is based on typical conditions found in the literature.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-7 min: 20-30% B; 7-8 min: 30-40% B; 8-10 min: 40-50% B; 10-12 min: 50-60% B; 12-14 min: 60-40% B; 14-15 min: 40-20% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL

Visual Guides

Troubleshooting Workflow for Poor Resolution

G cluster_mobile_phase Mobile Phase Optimization cluster_column Column Evaluation cluster_instrument Instrument Check start Poor Resolution Observed check_mobile_phase Step 1: Adjust Mobile Phase start->check_mobile_phase adjust_organic Modify Organic Ratio check_mobile_phase->adjust_organic Isocratic or Gradient? adjust_ph Optimize pH check_mobile_phase->adjust_ph pH sensitive analytes? change_modifier Try Different Organic Modifier check_mobile_phase->change_modifier Selectivity issue? check_column Step 2: Evaluate Column change_temp Adjust Temperature check_column->change_temp new_column Try Different Stationary Phase check_column->new_column check_instrument Step 3: Check Instrument Parameters check_flow_rate Verify Flow Rate check_instrument->check_flow_rate solution Resolution Improved adjust_organic->check_column adjust_ph->check_column change_modifier->check_column change_temp->check_instrument new_column->check_instrument check_flow_rate->solution

Caption: A logical workflow for troubleshooting poor resolution in HPLC.

Logical Relationship of Factors Affecting Peak Tailing

G cluster_chemical Chemical Interactions cluster_physical Physical/Column Effects peak_tailing Peak Tailing silanol_interaction Silanol Interactions peak_tailing->silanol_interaction secondary_interactions Secondary Interactions peak_tailing->secondary_interactions column_overload Column Overload peak_tailing->column_overload column_degradation Column Degradation peak_tailing->column_degradation dead_volume Extra-column Dead Volume peak_tailing->dead_volume mobile_phase_ph Mobile Phase pH mobile_phase_ph->silanol_interaction influences

References

Technical Support Center: Enhancing Pseudovardenafil Detection in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Pseudovardenafil detection in biological fluids.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in biological samples?

A1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of this compound and its analogues in biological matrices such as plasma and urine.[1][2][3] This technique offers high specificity by monitoring characteristic precursor-to-product ion transitions, minimizing interference from endogenous matrix components.

Q2: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for vardenafil (B611638) analogues in biological fluids?

A2: The LOD and LOQ for vardenafil and its analogues can vary depending on the sample matrix, preparation method, and instrumentation. Generally, LC-MS/MS methods can achieve LOQs in the low ng/mL to sub-ng/mL range. For instance, a validated LC-MS/MS method for vardenafil in human plasma reported an LOQ of 0.2 ng/mL.[1] Another study on vardenafil in rat urine reported an LOD of 5 ng/mL and an LOQ of 7 ng/mL.[4]

Q3: How can I minimize matrix effects when analyzing this compound in plasma or urine?

A3: Matrix effects, which can cause ion suppression or enhancement and affect accuracy, can be minimized through several strategies:

  • Effective Sample Preparation: Employing robust sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is crucial to remove interfering substances such as proteins and phospholipids.

  • Chromatographic Separation: Optimizing the HPLC or UHPLC separation to ensure this compound elutes in a region with minimal co-eluting matrix components is vital.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can effectively compensate for matrix effects.

  • Dilution: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, but may compromise the limit of quantification.

Q4: What are the critical parameters to optimize in an LC-MS/MS method for enhanced sensitivity?

A4: To enhance sensitivity, focus on optimizing the following:

  • Ionization Source Parameters: Fine-tuning the electrospray ionization (ESI) source parameters, such as spray voltage, gas temperatures, and gas flows, is critical for maximizing the ionization efficiency of this compound.

  • Mass Spectrometry Transitions: Selecting the most intense and specific multiple reaction monitoring (MRM) transitions (precursor ion to product ion) for this compound and the internal standard is essential.

  • Chromatographic Conditions: The choice of column, mobile phase composition (including pH and organic modifier), and gradient elution program can significantly impact peak shape and sensitivity.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Cause Troubleshooting Step
Suboptimal Ionization Optimize ESI source parameters (e.g., spray voltage, capillary temperature, nebulizer gas pressure). Ensure the mobile phase pH is suitable for efficient ionization of this compound (typically acidic for positive ion mode).
Inefficient Sample Extraction Evaluate and optimize the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like SPE or LLE to better remove interferences.
Matrix Suppression Infuse a standard solution of this compound post-column while injecting an extracted blank matrix sample to identify regions of ion suppression. Adjust the chromatographic gradient to move the analyte's retention time away from these regions.
Poor Fragmentation Optimize the collision energy for the selected MRM transitions to maximize the production of the desired product ions.
Instrument Contamination Clean the ion source and mass spectrometer inlet as per the manufacturer's recommendations to remove any buildup that may be suppressing the signal.
Issue 2: High Background Noise
Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases.
Carryover from Previous Injections Implement a robust needle wash protocol using a strong solvent. Inject blank samples between analytical runs to check for carryover.
Inadequate Sample Cleanup Improve the sample preparation method to remove more of the biological matrix. A cleaner sample will result in lower background noise.
Non-Specific Binding Use a column with a different stationary phase or modify the mobile phase to reduce non-specific interactions.
Issue 3: Poor Peak Shape (Tailing, Splitting, Broadening)
Possible Cause Troubleshooting Step
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column. Ensure the mobile phase pH is within the stable range for the column.
Inappropriate Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.
Secondary Interactions Add a small amount of an ion-pairing agent or an organic modifier to the mobile phase to reduce secondary interactions between the analyte and the stationary phase.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of vardenafil and its analogues in biological fluids using LC-MS/MS. These values can serve as a benchmark for method development and validation for this compound.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLODLOQReference
VardenafilHuman Plasma-0.2 ng/mL
VardenafilRat Urine5 ng/mL7 ng/mL
N-desethylvardenafilHuman Plasma--
VardenafilHuman Plasma-0.5 ng/mL

Table 2: Recovery Rates for Different Extraction Methods

AnalyteMatrixExtraction MethodRecoveryReference
VardenafilHuman PlasmaLiquid-Liquid Extraction> 50%
SildenafilHuman PlasmaLiquid-Liquid Extraction> 50%
TadalafilHuman PlasmaLiquid-Liquid Extraction> 50%

Experimental Protocols

Protocol 1: this compound Detection in Human Plasma using LC-MS/MS (Adapted from Vardenafil Protocol)

This protocol is adapted from a validated method for vardenafil and should be fully validated for this compound in your laboratory.

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., Vardenafil-d8)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Ammonium formate

  • Human plasma (blank)

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and ethyl acetate, 1:1 v/v).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, followed by re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to identify the optimal precursor and product ions.

Protocol 2: this compound Detection in Urine using LC-MS/MS (Adapted from Vardenafil Protocol)

This protocol is adapted from a validated method for vardenafil in urine and requires in-house validation for this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Internal standard (e.g., Sildenafil)

  • LC-MS grade acetonitrile and water

  • Formic acid

  • Urine (blank)

2. Sample Preparation (Dilute-and-Shoot):

  • Centrifuge the urine sample at 3,000 x g for 5 minutes to pellet any precipitates.

  • Take 100 µL of the supernatant.

  • Add 900 µL of a solution containing the internal standard in mobile phase A.

  • Vortex and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: HPLC or UHPLC system

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from endogenous urine components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined empirically for this compound and the chosen internal standard.

Visualizations

experimental_workflow_plasma cluster_sample_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for this compound detection in plasma.

experimental_workflow_urine cluster_sample_prep Sample Preparation (Urine) cluster_analysis LC-MS/MS Analysis urine Urine Sample centrifuge Centrifuge urine->centrifuge supernatant Take Supernatant centrifuge->supernatant dilute Dilute with IS Solution supernatant->dilute vortex Vortex dilute->vortex inject Inject into LC-MS/MS vortex->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify troubleshooting_logic start Low Signal Intensity? check_ionization Optimize Ionization Source start->check_ionization check_extraction Improve Sample Preparation start->check_extraction check_matrix Investigate Matrix Effects start->check_matrix check_ms Optimize MS/MS Parameters start->check_ms success Sensitivity Improved check_ionization->success check_extraction->success check_matrix->success check_ms->success

References

refinement of extraction protocols for Pseudovardenafil from pressed candies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers. This guide provides technical support for the refinement of protocols to extract and quantify Pseudovardenafil, a phosphodiesterase type 5 (PDE5) inhibitor analogue, from complex matrices like pressed candies.[1][2] Given the challenges posed by high sugar content and various excipients, this resource offers detailed methodologies, troubleshooting advice, and comparative data to aid in your analytical method development.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from candies so challenging?

A: The primary challenge lies in the sample matrix. Pressed candies are rich in sugars, binders, colorants, and flavoring agents. These components can interfere with extraction efficiency and chromatographic analysis in several ways:

  • Viscosity: High sugar content creates a viscous solution that can clog filters and solid-phase extraction (SPE) cartridges.[3][4]

  • Matrix Effects: Co-extracted excipients can cause ion suppression or enhancement in mass spectrometry (MS) analysis, leading to inaccurate quantification.[5]

  • Low Analyte Concentration: The analyte may be present in trace amounts relative to the matrix components, requiring a highly efficient and selective extraction method.

Q2: What is the most effective initial extraction solvent?

A: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) is often the most effective starting point for extracting PDE5 inhibitors from complex samples. Acetonitrile effectively precipitates many sugars and proteins while solubilizing the target analyte. Methanol (B129727) is another common choice, but acetonitrile often provides a cleaner extract. Optimization may be required based on the specific candy formulation.

Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for cleanup?

A: While LLE can be used, Solid-Phase Extraction (SPE) is highly recommended for this application. SPE offers superior cleanup by effectively separating the analyte from matrix interferences like sugars and colorants. A reversed-phase (e.g., C18) or polymer-based sorbent is typically effective for retaining this compound while allowing polar matrix components to be washed away.

Q4: My analyte recovery is consistently low. What should I check first?

A: Low recovery is a common issue. Systematically check the following:

  • Sample Homogenization: Ensure the candies are ground into a fine, uniform powder. Incomplete homogenization is a primary source of variability.

  • Extraction pH: The pH of your extraction solvent can impact the charge state and solubility of this compound. Experiment with slight acidification (e.g., using 0.1% formic acid) to improve recovery.

  • Solvent Polarity: If using a single solvent like methanol or acetonitrile, try a binary mixture with water (e.g., 50:50 or 70:30) to enhance extraction efficiency from the candy matrix.

  • SPE Elution Solvent: Your SPE elution solvent may not be strong enough. Ensure it is sufficiently non-polar to disrupt the analyte's interaction with the sorbent. If using methanol, try adding a small percentage of a stronger solvent or modifying the pH.

Q5: I'm seeing significant ion suppression in my LC-MS analysis. How can I mitigate this?

A: Ion suppression is a classic matrix effect. To address this:

  • Improve Sample Cleanup: This is the most critical step. Implement or optimize an SPE protocol to remove interfering matrix components before injection.

  • Chromatographic Separation: Adjust your HPLC/UHPLC gradient to better separate this compound from any co-eluting matrix components.

  • Dilution: Dilute the final extract. This reduces the concentration of interfering compounds, though it may also lower your analyte signal.

  • Use an Internal Standard: The most reliable way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. If a SIL-IS is unavailable, a structurally similar analogue can be used as a substitute.

Experimental Protocols & Methodologies

Protocol 1: Recommended Extraction using SPE

This protocol is designed for the quantitative analysis of this compound from pressed candies using Solid-Phase Extraction for cleanup.

1. Sample Preparation:

  • Weigh and finely grind ten representative candy samples into a homogenous powder using a mortar and pestle or a laboratory mill.
  • Accurately weigh 0.5 g of the powder into a 50 mL polypropylene (B1209903) centrifuge tube.

2. Initial Extraction:

  • Add 20 mL of Acetonitrile:Water (50:50, v/v) containing 0.1% formic acid to the tube.
  • Vortex vigorously for 1 minute to ensure thorough mixing.
  • Sonicate the mixture in an ultrasonic bath for 15 minutes to facilitate extraction.
  • Centrifuge at 4,000 rpm for 10 minutes to pellet the insoluble excipients.
  • Carefully decant the supernatant into a clean tube for the SPE cleanup step.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Sorbent: Use a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent, 200 mg / 3 mL).
  • Conditioning: Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent to dry.
  • Loading: Load the entire supernatant from step 2 onto the conditioned cartridge.
  • Washing: Wash the cartridge with 3 mL of Water:Methanol (90:10, v/v) to remove sugars and other polar interferences.
  • Elution: Elute the this compound from the cartridge using 2 mL of methanol into a collection tube.

4. Final Preparation & Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water).
  • Vortex, then filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Initial Extraction Solvents

This table presents hypothetical recovery data to illustrate the process of optimizing the initial extraction solvent.

Extraction Solvent System (v/v)Analyte Recovery (%)Relative Standard Deviation (RSD, %)Notes
100% Methanol75.28.5Simple but co-extracts some interfering compounds.
100% Acetonitrile82.16.2Better precipitation of matrix components.
Methanol:Water (50:50)88.54.1Good balance of solubility and matrix compatibility.
Acetonitrile:Water (50:50) 94.3 3.5 Recommended starting solvent; highest recovery.
Acetonitrile:Water (50:50) + 0.1% Formic Acid96.82.8Acidification improves recovery for basic compounds.
Table 2: SPE Sorbent Selection and Performance

This table compares common SPE sorbents for cleanup efficiency, measured by Matrix Effect (ME). An ME of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

SPE Sorbent TypeMatrix Effect (%)Analyte Recovery (%)Cleanliness of Extract
C18 (Silica-based)85%91%Good
C8 (Silica-based)88%89%Good
Polymer-based (e.g., HLB) 98% 95% Excellent; minimal ion suppression.
Phenyl91%90%Good

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis Start Receive Pressed Candy Samples Homogenize Grind to Fine Powder Start->Homogenize Weigh Weigh 0.5g Sample Homogenize->Weigh SolventAdd Add ACN:H2O (50:50) Weigh->SolventAdd Sonicate Sonicate & Centrifuge SolventAdd->Sonicate SPE Perform SPE Cleanup (Condition -> Load -> Wash -> Elute) Sonicate->SPE Evaporate Evaporate & Reconstitute SPE->Evaporate Filter Syringe Filter (0.22 µm) Evaporate->Filter Analyze Inject for LC-MS/MS Analysis Filter->Analyze End Report Results Analyze->End

Caption: Workflow for this compound extraction and analysis.

TroubleshootingTree Problem Problem: Low Analyte Recovery Check_SamplePrep Is Sample Prep Adequate? Problem->Check_SamplePrep Check_Extraction Is Extraction Optimized? Problem->Check_Extraction Check_SPE Is SPE Step Efficient? Problem->Check_SPE Sol_Homogenize Re-grind sample to ensure fine, uniform powder. Check_SamplePrep->Sol_Homogenize No Sol_Solvent Test different solvent ratios (e.g., ACN:H2O 70:30). Consider adding 0.1% Formic Acid. Check_Extraction->Sol_Solvent No Sol_Sonication Increase sonication time or temperature. Check_Extraction->Sol_Sonication No Sol_SPE_Condition Ensure proper sorbent conditioning; do not let dry. Check_SPE->Sol_SPE_Condition No Sol_SPE_Elute Use a stronger elution solvent or increase elution volume. Check_SPE->Sol_SPE_Elute No

Caption: Decision tree for troubleshooting low analyte recovery.

References

dealing with co-eluting interferences in Pseudovardenafil quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences during the quantification of Pseudovardenafil.

Troubleshooting Guide: Dealing with Co-eluting Interferences

Co-eluting interferences can significantly impact the accuracy and precision of this compound quantification. This guide provides a systematic approach to identify and resolve these issues.

1. Peak Tailing, Fronting, or Broadening:

  • Symptom: The this compound peak in your chromatogram is not symmetrical.

  • Possible Cause: Co-eluting interference, column degradation, or inappropriate mobile phase conditions.

  • Troubleshooting Steps:

    • Visually inspect the peak: Look for shoulders or split peaks, which are strong indicators of co-elution.[1]

    • Review chromatographic conditions: Ensure the mobile phase pH is appropriate for this compound and that the column is not overloaded.

    • Perform a column flush: A thorough wash with a strong solvent can remove contaminants that may cause peak distortion.

    • Consider a new column: If the problem persists, the column may be degraded and require replacement.

2. Inaccurate or Inconsistent Quantitative Results:

  • Symptom: High variability in quantitative results across replicate injections or batches.

  • Possible Cause: A co-eluting interference is contributing to the analyte's signal.

  • Troubleshooting Steps:

    • Employ a more selective detector: If using HPLC-UV, a Diode Array Detector (DAD) can help assess peak purity by comparing UV spectra across the peak.[1] If spectra differ, co-elution is likely.

    • Develop an LC-MS/MS method: Mass spectrometry offers higher selectivity. By monitoring specific precursor and product ion transitions for this compound, the interference from co-eluting compounds can often be eliminated.

    • Optimize chromatographic separation: Systematically adjust method parameters to resolve the interfering peak from this compound.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to this compound quantification and the resolution of co-eluting interferences.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in pharmaceutical formulations.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating PDE5 inhibitors and their analogs.[2][3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3] The exact ratio should be optimized to achieve adequate separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound. For related compounds like vardenafil (B611638), wavelengths around 230 nm are often used.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm filter before injection.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high selectivity and sensitivity, making it ideal for complex matrices and for confirming the identity of this compound in the presence of interferences. A study on vardenafil and its major metabolite, N-desethylvardenafil, utilized a rapid and sensitive LC-MS/MS method for their simultaneous determination in human plasma.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 or similar column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution is often preferred to separate a wider range of compounds, including potential metabolites. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol (B129727) with 0.1% formic acid (Solvent B).

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and any known interfering metabolites should be determined by direct infusion of standards. For vardenafil, a common transition is m/z 489.1 → 151.2. Mass spectral data for this compound is available in public databases like mzCloud.

  • Sample Preparation for Biological Matrices:

    • Protein Precipitation: A simple and common method. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to pellet the proteins. The supernatant can then be injected or further processed.

    • Liquid-Liquid Extraction (LLE): Provides a cleaner extract than protein precipitation.

    • Solid-Phase Extraction (SPE): Offers the most thorough cleanup and can be used to concentrate the analyte.

Quantitative Data Summary

The following tables summarize typical parameters for the analysis of vardenafil and its analogs, which can be adapted for this compound method development.

Table 1: HPLC-UV Method Parameters for Vardenafil and Analogs

ParameterRecommended Conditions
Column C18 (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile/Methanol and buffered aqueous phase (e.g., 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at ~230 nm

Table 2: LC-MS/MS Method Parameters for Vardenafil and Metabolites

ParameterRecommended Conditions
Column C18 (e.g., 50mm x 2.0mm, 3µm)
Mobile Phase Acetonitrile and 10 mM Ammonium Acetate (pH 5.0) (90:10, v/v)
Flow Rate 0.2 mL/min
Ionization ESI+
MRM Transitions Vardenafil: m/z 489.1 → 151.2; N-desethylvardenafil: m/z 460.9 → 151.2

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting co-elution issues.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation sample Sample Containing this compound prep Protein Precipitation / LLE / SPE sample->prep extract Prepared Extract prep->extract injection Inject into LC System extract->injection separation Chromatographic Separation injection->separation detection UV or MS/MS Detection separation->detection chromatogram Review Chromatogram detection->chromatogram quantification Quantify this compound chromatogram->quantification

Caption: Experimental workflow for this compound quantification.

Caption: Troubleshooting logic for co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most likely co-eluting interferences for this compound?

A1: The most probable co-eluting interferences are its metabolites. A study has identified 11 metabolites of this compound. Other structurally similar PDE5 inhibitors or their analogs present in counterfeit products can also co-elute.

Q2: How can I improve the separation of this compound from a closely eluting peak?

A2: To improve separation, you can:

  • Modify the mobile phase: Adjusting the organic solvent-to-buffer ratio, changing the type of organic solvent (e.g., from acetonitrile to methanol), or altering the pH of the aqueous phase can change the selectivity of the separation.

  • Change the stationary phase: If modifying the mobile phase is insufficient, switching to a column with a different chemistry (e.g., a phenyl-hexyl or biphenyl (B1667301) column instead of a C18) can provide a different selectivity.

  • Adjust the temperature: Operating the column at a different temperature can sometimes improve resolution.

  • Optimize the gradient: If using a gradient method, making the gradient shallower around the elution time of this compound can increase the separation between closely eluting peaks.

Q3: My sample is in a complex biological matrix. What is the best way to prepare it for analysis?

A3: For complex matrices like plasma or tissue homogenates, a thorough sample cleanup is crucial to minimize interferences. While protein precipitation is a quick method, it may not remove all interfering substances. Solid-phase extraction (SPE) is generally the most effective technique for removing matrix components and concentrating the analyte, leading to a cleaner chromatogram and more reliable quantification.

Q4: Can I use an internal standard to correct for co-eluting interferences?

A4: An internal standard (IS) can correct for variations in injection volume and sample preparation, but it cannot correct for a co-eluting interference that adds to the signal of the analyte. A stable isotope-labeled version of this compound would be the ideal IS, but if unavailable, a structurally similar compound that does not co-elute with this compound or any interferences should be used.

Q5: If I cannot achieve baseline separation, can I still accurately quantify this compound?

A5: If baseline separation is not possible with HPLC-UV, accurate quantification is challenging. However, with LC-MS/MS, you can often achieve accurate quantification without baseline chromatographic separation by using highly selective MRM transitions. As long as the co-eluting compound does not have the same precursor and product ions as this compound, the mass spectrometer can differentiate between them. A study on vardenafil and its metabolite demonstrated successful quantification even with a short 2-minute run time where peaks were close.

References

Technical Support Center: Improving the Stability of Pseudovardenafil Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Pseudovardenafil is a structural analog of Vardenafil (B611638). Due to the limited availability of specific stability data for this compound, this guide provides information and protocols based on data from its close analogs, Vardenafil and Sildenafil (B151). Researchers should use this information as a starting point and are encouraged to perform compound-specific validation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of my this compound stock solution?

The stability of this compound, like other phosphodiesterase 5 (PDE5) inhibitors, can be influenced by several factors:

  • pH: Vardenafil, a close analog, is more stable in neutral pH conditions and is susceptible to hydrolytic degradation in both acidic and basic environments.[1]

  • Temperature: Elevated temperatures can accelerate degradation.[2] Long-term storage at low temperatures (e.g., -20°C or -80°C) is recommended.

  • Light: Exposure to light, particularly UV radiation, can cause degradation of vardenafil.[2][3] It is advisable to store solutions in light-resistant containers.

  • Solvent: The choice of solvent is crucial. While organic solvents like DMSO are commonly used for initial stock solutions, their quality and water content can impact stability.[4]

  • Oxygen: While Vardenafil has been found to be relatively stable under oxidative stress, it is good practice to minimize exposure to air, especially for long-term storage.

Q2: I observed precipitation in my this compound stock solution after storing it at -20°C. What should I do?

Precipitation upon storage, especially after freeze-thaw cycles, is a common issue with small molecules dissolved in organic solvents like DMSO.

  • Gentle Warming: Try gently warming the solution to 37°C for a short period and vortexing to redissolve the compound.

  • Sonication: Sonication can also aid in redissolving the precipitate.

  • Lower Concentration: If precipitation persists, the concentration of your stock solution may be too high for the chosen solvent and storage conditions. Consider preparing a more dilute stock solution.

  • Avoid Repeated Freeze-Thaw Cycles: It is highly recommended to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles, which can promote precipitation and degradation.

Q3: Which solvent should I use to prepare my this compound stock solution?

The choice of solvent depends on the experimental requirements.

  • Organic Solvents: For high-concentration stock solutions, anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is a common choice. Vardenafil is also soluble in ethanol (B145695) and dimethylformamide (DMF). However, it is important to note that the final concentration of DMSO in your experimental assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • Aqueous Buffers: The solubility of PDE5 inhibitors like sildenafil and vardenafil in aqueous solutions is highly pH-dependent, with increased solubility in acidic conditions. For direct preparation in aqueous buffers, a buffer with a slightly acidic pH may improve solubility. However, aqueous solutions are generally not recommended for long-term storage and should be prepared fresh.

Q4: How long can I store my this compound stock solution?

  • In Solid Form: Vardenafil hydrochloride hydrate (B1144303), as a crystalline solid, is stable for at least four years when stored at -20°C.

  • In Organic Solvents (e.g., DMSO): When stored properly at -80°C in single-use aliquots, stock solutions in anhydrous DMSO can be stable for several months. However, it is best practice to prepare fresh stocks for critical experiments. Test solutions of Vardenafil in acetonitrile (B52724) have been shown to be stable for up to 48 hours.

  • In Aqueous Solutions: Aqueous solutions are not recommended for storage for more than one day and should be prepared fresh before use.

Troubleshooting Guide

Issue Possible Cause Suggested Solution(s)
Compound will not dissolve Concentration is too high.Try preparing a more dilute solution.
Purity of the compound or solvent is low.Use high-purity grade compound and anhydrous, HPLC-grade solvents.
Insufficient mixing.Gently warm the solution (e.g., to 37°C) and use vortexing or sonication to aid dissolution.
Precipitate forms in stock solution upon storage Solution is supersaturated at the storage temperature.Gently warm and vortex to redissolve before use. Consider preparing a more dilute stock solution for long-term storage.
Repeated freeze-thaw cycles.Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Water absorption by hygroscopic solvents like DMSO.Use anhydrous DMSO and handle it in a low-humidity environment.
Inconsistent experimental results Degradation of the stock solution.Prepare fresh stock solutions regularly. Store aliquots at -80°C and protect from light.
Inaccurate concentration due to precipitation.Ensure any precipitate is fully redissolved before making dilutions.
Appearance of new peaks in HPLC/LC-MS analysis Compound degradation.Review storage and handling procedures. Identify degradation products to understand the degradation pathway and adjust conditions accordingly (e.g., change pH, protect from light).

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculation: Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile amber vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate for 5-10 minutes or gently warm the vial to 37°C for 5-10 minutes and vortex again.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, amber microcentrifuge tubes or cryovials. Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability by HPLC (Forced Degradation Study)

Objective: To evaluate the stability of a this compound solution under various stress conditions.

Materials:

  • This compound stock solution (e.g., in acetonitrile or methanol)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • HPLC-grade solvents (e.g., acetonitrile, water, buffer)

Methodology:

  • Sample Preparation: Prepare several aliquots of your this compound working solution in a suitable solvent (e.g., 100 µg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot.

    • Oxidation: Add an equal volume of 3% H₂O₂ to an aliquot.

    • Thermal Degradation: Incubate an aliquot at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot to direct sunlight or a UV lamp.

    • Control: Keep one aliquot under normal storage conditions (protected from light at room temperature or refrigerated).

  • Incubation: Incubate the stressed samples for a defined period (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • HPLC Analysis: Analyze all samples, including the control, by HPLC. A typical method for Vardenafil analysis uses a C18 column with a mobile phase consisting of a buffer (e.g., 20 mM ammonium (B1175870) bicarbonate, pH 5.0) and acetonitrile in a gradient elution. Detection is typically performed at around 210 nm.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent this compound compound and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated from the peak areas.

Data Summary Tables

Table 1: Solubility of Vardenafil Hydrochloride Hydrate in Various Solvents

Solvent Solubility
PBS (pH 7.2)~10 mg/mL
Ethanol~0.5 mg/mL
DMSO~2 mg/mL
Dimethylformamide (DMF)~0.3 mg/mL

(Data sourced from product information for Vardenafil hydrochloride hydrate and should be used as an estimate for this compound)

Table 2: Summary of Forced Degradation Conditions for Vardenafil

Stress Condition Observation for Vardenafil
Acid Hydrolysis (e.g., 1N HCl) Slight degradation observed upon heating.
Base Hydrolysis (e.g., 1N NaOH) Minor degradation observed at room temperature, more significant with heating.
Oxidation (e.g., H₂O₂) Stable. Considerable degradation was found to occur in peroxide hydrolysis.
Thermal Degradation Prone to degradation.
Photodegradation (Sunlight/UV) Prone to degradation.

(This table summarizes general findings for Vardenafil and indicates that this compound may exhibit similar sensitivities)

Visualizations

PDE5_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Smooth Muscle Cell L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS activates NO_pre Nitric Oxide (NO) nNOS->NO_pre produces sGC Soluble Guanylyl Cyclase (sGC) NO_pre->sGC diffuses and activates cGMP cGMP sGC->cGMP converts GTP GTP PDE5 PDE5 cGMP->PDE5 substrate PKG Protein Kinase G (PKG) cGMP->PKG activates Inactive_GMP 5'-GMP (Inactive) PDE5->Inactive_GMP hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to This compound This compound This compound->PDE5 inhibits

Caption: PDE5 Signaling Pathway and the Action of this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment start Weigh this compound add_solvent Add Anhydrous DMSO start->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw For Experiment stress Apply Stress Conditions (Acid, Base, Heat, Light) thaw->stress control Control (No Stress) thaw->control analyze Analyze by HPLC stress->analyze control->analyze compare Compare Chromatograms analyze->compare

Caption: Experimental Workflow for Stock Solution Preparation and Stability Testing.

References

Validation & Comparative

A Comparative Analysis of Vardenafil and Pseudovardenafil Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the approved phosphodiesterase type 5 (PDE5) inhibitor, Vardenafil (B611638), and its unapproved analogue, Pseudovardenafil. Vardenafil is a well-characterized, potent, and selective inhibitor of PDE5, clinically approved for the treatment of erectile dysfunction. In stark contrast, this compound is an illicit analogue found in counterfeit medications and so-called "herbal" supplements.[1] While analytical methods exist for its detection and metabolic pathways have been studied, its pharmacological profile, including efficacy and safety, remains unevaluated in peer-reviewed scientific literature.[1]

This comparison highlights the robust body of evidence supporting Vardenafil's efficacy against the significant data gap and inherent risks associated with the uncharacterized nature of this compound.

Mechanism of Action: The NO/cGMP Signaling Pathway

Both Vardenafil and, presumably, this compound target the phosphodiesterase type 5 (PDE5) enzyme. PDE5 is a key regulator in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which controls smooth muscle relaxation and vasodilation.[2][3]

During sexual stimulation, NO is released from nerve endings and endothelial cells in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) into cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a decrease in intracellular calcium and subsequent relaxation of the corpus cavernosal smooth muscle. This relaxation allows for increased blood flow into the penis, resulting in an erection.[2]

PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP. By inhibiting PDE5, drugs like Vardenafil prevent the degradation of cGMP, thereby enhancing and prolonging the pro-erectile signal initiated by NO.

NO_cGMP_Pathway cluster_cell Corpus Cavernosum Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG PKG Activation cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation (Erection) PKG->Relaxation GMP 5'-GMP (inactive) PDE5->GMP Vardenafil Vardenafil / this compound Vardenafil->PDE5 Inhibits Stimulation Sexual Stimulation Stimulation->NO Releases

Caption: The NO/cGMP signaling pathway targeted by PDE5 inhibitors.

Data Presentation: Comparative Efficacy and Selectivity

Quantitative data on the inhibitory potency (IC50) of Vardenafil against PDE5 and its selectivity over other PDE isoforms are well-documented. Vardenafil is distinguished by its high potency, with reported IC50 values for PDE5 being among the lowest of all approved inhibitors. No such peer-reviewed data exists for this compound.

Table 1: In Vitro Inhibitory Potency (IC50, nM) of Vardenafil vs. This compound

Phosphodiesterase Isoform Vardenafil (nM) This compound (nM) Clinical Relevance of Off-Target Inhibition
PDE5 (target) ~0.7 Data Not Available Primary target for achieving erection.
PDE1 ~180 Data Not Available Inhibition may cause vasodilation and tachycardia.
PDE6 ~11 Data Not Available Found in retinal photoreceptors; inhibition is linked to visual disturbances.
PDE11 ~1,970 Data Not Available Expressed in skeletal muscle; inhibition associated with myalgia.

Note: IC50 values can vary slightly between studies due to different experimental conditions.

Pharmacokinetic Profiles

The pharmacokinetic properties of Vardenafil have been extensively studied, defining its absorption, distribution, metabolism, and excretion. Again, this critical information, essential for determining dosage and understanding a drug's behavior in the body, is absent for this compound.

Table 2: Pharmacokinetic Parameters of Vardenafil vs. This compound

Parameter Vardenafil This compound Description
Bioavailability ~15% Data Not Available The proportion of the drug that enters circulation when introduced into the body.
Time to Max. Concentration (Tmax) 0.5 - 2 hours Data Not Available Time taken to reach the maximum drug concentration in plasma.
Plasma Half-life (t½) 4 - 5 hours Data Not Available Time required for the drug concentration in the body to be reduced by one-half.

| Metabolism | Primarily via CYP3A4 | Data Not Available | The process of chemical modification of the drug by the body. |

Experimental Protocols

The characterization of a PDE5 inhibitor's efficacy involves standardized in vitro and in vivo experimental procedures.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This high-throughput assay is a common method for determining the IC50 value of a test compound.

  • Objective: To measure the concentration of a compound required to inhibit 50% of PDE5 enzymatic activity.

  • Principle: The assay measures the change in fluorescence polarization (FP) of a fluorescently labeled cGMP substrate (FAM-cGMP). When PDE5 hydrolyzes the substrate to FAM-5'-GMP, it is bound by a specific binding agent, causing a change in polarization. An inhibitor prevents this hydrolysis, maintaining a high polarization signal.

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., Vardenafil) and a positive control in an appropriate assay buffer.

    • Assay Setup: In a microplate, add the diluted test compound, a fixed concentration of purified recombinant human PDE5 enzyme, and allow a brief pre-incubation.

    • Reaction Initiation: Add the FAM-cGMP substrate to all wells to start the enzymatic reaction.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Termination & Measurement: Stop the reaction and measure the fluorescence polarization using a microplate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Efficacy Assessment (Conscious Rabbit Model)

Animal models are crucial for evaluating the physiological effect of a PDE5 inhibitor on erectile function.

  • Objective: To assess the dose-dependent efficacy of an orally administered compound in inducing penile erection.

  • Animal Model: Conscious male rabbits.

  • Methodology:

    • Acclimatization: Animals are acclimatized to the experimental setting.

    • Baseline Measurement: The baseline length of the uncovered penile mucosa is measured.

    • Administration: The test compound (e.g., Vardenafil at 1-30 mg/kg) or a vehicle control is administered orally.

    • Efficacy Assessment: At various time points post-administration, the length of the uncovered penile mucosa is measured to quantify the erectile response.

    • Potentiation (Optional): To mimic the effect of sexual stimulation (which causes endogenous NO release), a low dose of an NO donor like sodium nitroprusside (SNP) can be co-administered intravenously to assess the potentiation of the erectile response.

    • Data Analysis: The erectile response is plotted against time and dose to determine the onset, duration, and magnitude of the effect.

Experimental_Workflow cluster_invitro In Vitro IC50 Determination cluster_invivo In Vivo Efficacy Model (Rabbit) A1 Prepare Serial Dilutions of Test Compound A2 Incubate Compound with PDE5 Enzyme A1->A2 A3 Add Fluorescent cGMP Substrate A2->A3 A4 Measure Fluorescence Polarization A3->A4 A5 Calculate IC50 Value A4->A5 B1 Administer Compound Orally to Rabbit B2 Measure Penile Erection Over Time B1->B2 B3 Analyze Dose-Response Relationship B2->B3 B4 Determine MED (Minimal Effective Dose) B3->B4

Caption: Generalized workflow for efficacy testing of a PDE5 inhibitor.

Conclusion

The comparative analysis between Vardenafil and this compound reveals a stark contrast between a scientifically validated therapeutic agent and a substance of unknown pharmacological character.

  • Vardenafil is a highly potent and selective PDE5 inhibitor with a well-documented efficacy and pharmacokinetic profile, supported by extensive preclinical and clinical data. Its mechanism of action is thoroughly understood, allowing for predictable therapeutic outcomes and a defined safety profile.

  • This compound is an unapproved, illegal vardenafil analogue for which there is a complete lack of publicly available, peer-reviewed data on efficacy, potency, selectivity, pharmacokinetics, and safety. Its presence in counterfeit products poses a significant risk to public health due to unknown potency, potential for toxic impurities, and the absence of any controlled manufacturing process.

For the scientific and drug development community, this analysis underscores the critical importance of rigorous, data-driven evaluation for any pharmacologically active compound. While Vardenafil serves as a benchmark for a successfully developed PDE5 inhibitor, this compound exemplifies the dangers of uncharacterized analogues that have not undergone any form of systematic efficacy or safety testing.

References

A Comparative Guide to HPLC and UPLC-MS/MS Methods for the Analysis of Pseudovardenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and their analogues is paramount in drug development and quality control. Pseudovardenafil, an analogue of the phosphodiesterase type 5 (PDE5) inhibitor Vardenafil, requires robust analytical methods for its detection and quantification in various matrices. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of this compound. The information presented is based on established methods for the parent compound, Vardenafil, which is structurally and analytically similar to this compound.

Executive Summary

Both HPLC-UV and UPLC-MS/MS are powerful techniques for the analysis of small molecules like this compound. HPLC-UV is a widely accessible, cost-effective, and reliable method suitable for routine quality control and quantification in simpler matrices. UPLC-MS/MS offers significantly higher sensitivity, selectivity, and speed, making it the preferred method for complex matrices, trace-level quantification, and metabolite identification. The choice between the two methods depends on the specific application, required sensitivity, sample complexity, and available resources.

Quantitative Data Comparison

The following tables summarize the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the analysis of Vardenafil, which can be considered representative for this compound. Data is compiled from various validated methods.[1][2][3][4][5]

Table 1: Performance Characteristics of HPLC-UV and UPLC-MS/MS for Vardenafil Analysis

ParameterHPLC-UVUPLC-MS/MS
Linearity Range 0.0025 - 6 µg/mL0.5 - 48 mg/L (for Vardenafil)
Correlation Coefficient (r²) > 0.999> 0.99
Accuracy (% Recovery) 99.20% - 100.43%Within ±15% of nominal
Precision (%RSD) < 2%< 15%
Limit of Detection (LOD) 56.91 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) 172.44 ng/mL0.5 ng/mL
Run Time ~11 - 25 minutes~5 - 6 minutes

Experimental Protocols

The methodologies presented below are based on established protocols for Vardenafil and can be adapted for this compound analysis. All validation procedures should adhere to the International Council for Harmonisation (ICH) guidelines.

HPLC-UV Method

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% orthophosphoric acid and acetonitrile (B52724) (e.g., 80:20 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 247 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to achieve a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm filter before injection.

UPLC-MS/MS Method

This method is ideal for the quantification of this compound in complex biological matrices such as plasma or for trace-level analysis.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size column (e.g., ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 1 µL.

  • Column Temperature: 30 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined. For Vardenafil, a common transition is m/z 489 ⟶ 151.

  • Sample Preparation: For plasma samples, a protein precipitation step using acetonitrile is typically employed. The supernatant is then diluted and injected into the UPLC-MS/MS system.

Method Cross-Validation Workflow

Cross-validation ensures that the two analytical methods provide comparable results and can be used interchangeably under defined circumstances.

CrossValidationWorkflow start Start: Define Validation Parameters (ICH Q2(R1)) hplc_dev HPLC-UV Method Development & Optimization start->hplc_dev uplc_dev UPLC-MS/MS Method Development & Optimization start->uplc_dev hplc_val Full Method Validation (HPLC-UV) hplc_dev->hplc_val uplc_val Full Method Validation (UPLC-MS/MS) uplc_dev->uplc_val sample_prep Prepare Standard & QC Samples (Multiple Concentration Levels) hplc_val->sample_prep uplc_val->sample_prep hplc_analysis Analyze Samples (HPLC-UV) sample_prep->hplc_analysis uplc_analysis Analyze Samples (UPLC-MS/MS) sample_prep->uplc_analysis data_comp Data Comparison & Statistical Analysis (e.g., t-test, Bland-Altman) hplc_analysis->data_comp uplc_analysis->data_comp report Generate Cross-Validation Report data_comp->report end End report->end

Caption: Workflow for the cross-validation of HPLC-UV and UPLC-MS/MS methods.

Logical Relationship of Analytical Method Characteristics

The selection of an analytical method has direct implications for various stages of drug development. The following diagram illustrates the relationship between method attributes and their impact.

MethodCharacteristics cluster_attributes Method Attributes cluster_impact Impact on Drug Development method Analytical Method hplc HPLC-UV method->hplc uplc UPLC-MS/MS method->uplc sensitivity Sensitivity & Selectivity hplc->sensitivity Moderate speed Speed & Throughput hplc->speed Lower cost Cost & Accessibility hplc->cost Lower Cost Higher Accessibility uplc->sensitivity High uplc->speed High uplc->cost Higher Cost Lower Accessibility pk_studies Pharmacokinetic Studies sensitivity->pk_studies metabolism Metabolite Identification sensitivity->metabolism speed->pk_studies qc Quality Control speed->qc cost->qc

Caption: Impact of analytical method attributes on drug development stages.

Conclusion

The cross-validation of HPLC-UV and UPLC-MS/MS methods is essential for ensuring data integrity and providing flexibility in analytical workflows. While HPLC-UV remains a workhorse for routine analysis due to its robustness and cost-effectiveness, UPLC-MS/MS provides unparalleled sensitivity and speed, which are critical for demanding applications in bioanalysis and trace impurity detection. For the analysis of this compound, the choice of method should be guided by the specific research or quality control objective, the nature of the sample matrix, and the required level of analytical performance.

References

A Comparative Analysis of the Metabolic Fates of Pseudovardenafil and Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two phosphodiesterase type 5 (PDE5) inhibitors: the well-characterized drug sildenafil (B151) and the less-studied analogue, Pseudovardenafil. Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, potential drug-drug interactions, and overall safety and efficacy. This comparison is based on available experimental data and, where necessary, informed scientific inference.

Executive Summary

Sildenafil undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C9. The major metabolic pathway is N-demethylation, resulting in an active metabolite. In contrast, the metabolic pathway of this compound has not been fully elucidated. However, based on studies of its analogue vardenafil (B611638) and other PDE5 inhibitors, its metabolism is expected to involve similar enzymatic systems and transformation reactions, including N-dealkylation and hydroxylation. This guide presents the known metabolic pathway of sildenafil and a putative pathway for this compound, alongside a comparison of their metabolic characteristics and the experimental methodologies used to study them.

Comparison of Metabolic Pathways

The metabolic pathways of sildenafil are well-documented, while those of this compound are inferred from its structural similarity to vardenafil and the findings of a study that identified its metabolites without detailing the transformation pathways.

Sildenafil Metabolic Pathway

Sildenafil is primarily metabolized in the liver.[1] The main route of biotransformation is N-demethylation of the piperazine (B1678402) ring, which is catalyzed predominantly by CYP3A4, with a minor contribution from CYP2C9.[1][2] This reaction produces the major circulating metabolite, N-desmethyl sildenafil (UK-103,320), which retains about 50% of the pharmacological activity of the parent compound.[3] Other minor metabolic pathways for sildenafil include N,N-deethylation, piperazine ring oxidation, and aliphatic hydroxylation.[4]

Sildenafil_Metabolism Sildenafil Sildenafil N_desmethyl_sildenafil N-desmethyl sildenafil (Active Metabolite) Sildenafil->N_desmethyl_sildenafil N-demethylation (CYP3A4 - major) (CYP2C9 - minor) Other_metabolites Other Minor Metabolites Sildenafil->Other_metabolites N,N-deethylation, Piperazine Oxidation, Aliphatic Hydroxylation

Fig. 1: Metabolic Pathway of Sildenafil.
Putative Metabolic Pathway of this compound

While the specific enzymes have not been identified, a study on this compound metabolism using human liver microsomes and in rats identified 11 metabolites. Based on its structure as a vardenafil analogue, the primary metabolic transformations are likely to be N-dealkylation of the piperazine ring and hydroxylation of the imidazotriazinone ring system. These reactions are typically catalyzed by CYP3A4/5.

Pseudovardenafil_Metabolism This compound This compound N_dealkylated_metabolite N-dealkylated Metabolite This compound->N_dealkylated_metabolite N-dealkylation (putative: CYP3A4/5) Hydroxylated_metabolite Hydroxylated Metabolite This compound->Hydroxylated_metabolite Hydroxylation (putative: CYP3A4/5) Other_metabolites Other Metabolites (Total of 11 identified) This compound->Other_metabolites

Fig. 2: Putative Metabolic Pathway of this compound.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the metabolism of sildenafil and this compound. Data for this compound is limited.

ParameterSildenafilThis compoundReference
Primary Metabolizing Enzymes CYP3A4 (major), CYP2C9 (minor)Not definitively identified (putative: CYP3A4/5)
Primary Metabolic Reaction N-demethylationN-dealkylation, Hydroxylation (putative)
Number of Identified Metabolites 12 Phase 1 metabolites identified in human liver microsomes11 metabolites identified in human liver microsomes and rats
Primary Active Metabolite N-desmethyl sildenafilNot identified
In vitro Km (Human Liver Microsomes) 14.4 +/- 2.0 µMNot available

Experimental Protocols

The following are generalized experimental protocols for studying the in vitro metabolism of compounds like sildenafil and this compound using human liver microsomes.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the metabolites of a test compound and characterize the kinetics of its metabolism by human liver microsomal enzymes.

Materials:

  • Test compound (Sildenafil or this compound)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Organic solvent for quenching and extraction (e.g., acetonitrile (B52724) or methanol)

  • Control compounds (e.g., known substrates for specific CYP enzymes)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: A typical incubation mixture in a microcentrifuge tube would consist of phosphate buffer, human liver microsomes, and the test compound at various concentrations. The mixture is pre-warmed at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes) with gentle agitation.

  • Termination of Reaction: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile). This also serves to precipitate the microsomal proteins.

  • Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is collected.

  • LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.

Workflow for Metabolite Identification

The following diagram illustrates a typical workflow for identifying metabolites from in vitro or in vivo studies.

Metabolite_Identification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification Incubation In vitro Incubation (e.g., Human Liver Microsomes) Extraction Metabolite Extraction Incubation->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing & Peak Detection LC_MS->Data_Processing Metabolite_ID Metabolite Structure Elucidation Data_Processing->Metabolite_ID Pathway_Mapping Metabolic Pathway Mapping Metabolite_ID->Pathway_Mapping

Fig. 3: Experimental Workflow for Metabolite Identification.

Conclusion

The metabolic pathway of sildenafil is well-characterized, with CYP3A4 and CYP2C9 playing crucial roles in its biotransformation to an active N-desmethyl metabolite. While the metabolism of this compound is not as thoroughly understood, existing evidence and its structural similarity to other PDE5 inhibitors suggest that it likely undergoes metabolism via similar enzymatic pathways, primarily involving N-dealkylation and hydroxylation. Further research is required to fully elucidate the metabolic fate of this compound, which will be critical for its potential development as a therapeutic agent. The experimental protocols and workflows described in this guide provide a framework for conducting such investigations.

References

A Spectroscopic Showdown: Pseudovardenafil versus Established PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive spectroscopic comparison, the analytical profiles of Pseudovardenafil, a lesser-known analogue of vardenafil, have been juxtaposed with the well-established phosphodiesterase type 5 (PDE5) inhibitors: sildenafil, tadalafil, and vardenafil. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of their spectroscopic signatures, offering valuable data for identification, characterization, and quality control purposes.

The inhibition of PDE5 is a critical therapeutic strategy for erectile dysfunction. The emergence of analogues like this compound necessitates robust analytical methods to distinguish them from their approved counterparts. This guide summarizes key spectroscopic data obtained through Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting the information in clear, comparative tables. Detailed experimental protocols are also provided to aid in the replication of these analytical methods.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and the three primary PDE5 inhibitors.

Table 1: UV-Visible Spectroscopy Data

Compoundλmax (nm)Solvent
This compound ~230, ~285Acetonitrile (B52724):Water
Sildenafil 227, 292[1]Methanol (B129727)
Tadalafil 222, 291[1]Methanol
Vardenafil ~270[2]Not Specified

Table 2: Key Infrared (IR) Spectroscopy Bands (cm⁻¹)

CompoundKey Functional Group Vibrations
This compound Amide C=O, SO₂ stretch, C-O stretch, Aromatic C-H
Sildenafil N-H stretch (~3300), C=O stretch (~1703), SO₂ asymmetric stretch (~1359), SO₂ symmetric stretch (~1172)[3]
Tadalafil Amide C=O (~1675), Aromatic C=C (~1646), C-N stretch (~1435)
Vardenafil N-H stretch (3420), C=O stretch (1724), C=C and C=N stretch (1600), C-H bend (1491)[2]

Table 3: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundKey Proton Signals
This compound Amide N-H (~11.67), Aromatic protons (~7.36-7.85), Piperidine protons (~1.53, 2.90)
Sildenafil Aromatic protons (~7.1-7.8), Piperazine N-CH₃ (~2.2), Ethyl O-CH₂ (~4.1), Propyl CH₂CH₂CH₃ (~0.9, 1.7, 2.7)
Tadalafil Indole N-H (~11.02), Aromatic protons (~6.7-7.6), Methylenedioxy O-CH₂-O (~5.9), Piperazine N-CH₃ (~2.2)
Vardenafil Imidazole N-H (~11.66), Aromatic protons (~7.39-7.85), Piperazine protons (~2.41, 2.89), Ethyl O-CH₂ (~4.11), Propyl CH₂CH₂CH₃ (~0.9, 1.7, 2.8)

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundKey Carbon Signals
This compound Carbonyl C=O, Aromatic carbons, Piperidine carbons
Sildenafil Carbonyl C=O (~165), Aromatic carbons (~113-152), Piperazine carbons (~45, 53), Ethyl O-CH₂ (~66), Propyl carbons (~13, 21, 26)
Tadalafil Carbonyl C=O (~166), Aromatic carbons (~101-140), Piperazine carbons (~41, 52), N-CH₃ (~35)
Vardenafil Carbonyl C=O (~162.44), Aromatic carbons, Piperazine carbons, Ethyl O-CH₂, Propyl carbons

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M+H]⁺Key Fragment Ions
This compound 460312, 284, 148
Sildenafil 475283, 100, 99
Tadalafil 390268, 135
Vardenafil 489312, 151

Experimental Protocols

UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of the compounds.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a stock solution of each compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Dilution: Dilute the stock solution with the same solvent to a final concentration of approximately 10-20 µg/mL.

  • Analysis: Scan the diluted sample solution over a wavelength range of 200-400 nm, using the solvent as a blank.

  • Data Acquisition: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Process the spectrum to identify the characteristic absorption bands corresponding to the various functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of the compounds.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. Other experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Data Acquisition: Set appropriate acquisition parameters (e.g., number of scans, relaxation delay).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, coupling constants, and signal integrations to determine the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Electrospray ionization (ESI) is a common ionization technique for these compounds.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion/Injection: Introduce the sample into the mass spectrometer either by direct infusion or through the chromatographic column.

  • Analysis: Acquire the mass spectrum in full scan mode to determine the molecular ion. Perform tandem MS (MS/MS) to obtain the fragmentation pattern.

  • Data Acquisition: Record the mass-to-charge ratios (m/z) of the parent and fragment ions.

Visualizing the Mechanism and Workflow

To better understand the context of this analysis, the following diagrams illustrate the signaling pathway of PDE5 inhibitors and the general experimental workflow for their spectroscopic comparison.

PDE5_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase (GC) Guanylate Cyclase (GC) Nitric Oxide (NO)->Guanylate Cyclase (GC) Activates cGMP cGMP Guanylate Cyclase (GC)->cGMP Converts GTP to cGMP GTP GTP PDE5 PDE5 cGMP->PDE5 Degraded by Relaxation of Smooth Muscle Relaxation of Smooth Muscle cGMP->Relaxation of Smooth Muscle Leads to GMP (inactive) GMP (inactive) PDE5->GMP (inactive) PDE5 Inhibitor PDE5 Inhibitor PDE5 Inhibitor->PDE5 Inhibits

Caption: PDE5 inhibitor signaling pathway.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison Compound Isolation/Purification Compound Isolation/Purification Solution Preparation Solution Preparation Compound Isolation/Purification->Solution Preparation IR Spectroscopy IR Spectroscopy Compound Isolation/Purification->IR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy Solution Preparation->UV-Vis Spectroscopy NMR Spectroscopy NMR Spectroscopy Solution Preparation->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Solution Preparation->Mass Spectrometry Spectral Interpretation Spectral Interpretation UV-Vis Spectroscopy->Spectral Interpretation IR Spectroscopy->Spectral Interpretation Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Mass Spectrometry->Structural Elucidation Data Tabulation Data Tabulation Spectral Interpretation->Data Tabulation Comparative Report Generation Comparative Report Generation Data Tabulation->Comparative Report Generation Structural Elucidation->Data Tabulation

Caption: Experimental workflow for spectroscopic comparison.

References

A Comparative Guide to the Validation of Pseudovardenafil as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pseudovardenafil with a certified vardenafil (B611638) reference standard, offering supporting experimental data and detailed methodologies for its validation. The validation process is critical for ensuring the identity, purity, and potency of this compound when used as a reference standard in analytical assays.

Introduction to Vardenafil and this compound

Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis.[1][2] By inhibiting PDE5, vardenafil allows for increased levels of cGMP, leading to smooth muscle relaxation and increased blood flow, which facilitates an erection upon sexual stimulation.[1][2]

This compound is a structural analogue of vardenafil. While sharing the core imidazotriazinone structure, it differs in the substitution on the piperazine (B1678402) ring. This structural similarity necessitates a thorough analytical characterization to ensure that this compound can be reliably used as a reference standard, particularly for the identification and quantification of vardenafil and related substances in various matrices.

Mechanism of Action: PDE5 Inhibition Pathway

The therapeutic effect of vardenafil and its analogues is mediated through the nitric oxide (NO)/cGMP signaling pathway. An understanding of this pathway is crucial for interpreting the pharmacological activity of these compounds.

PDE5_Inhibition_Pathway cluster_0 Sexual Stimulation cluster_1 Cellular Response cluster_2 PDE5 Regulation Nerve Endings Nerve Endings Guanylate Cyclase (sGC) Guanylate Cyclase (sGC) Nerve Endings->Guanylate Cyclase (sGC) NO Release Endothelial Cells Endothelial Cells Endothelial Cells->Guanylate Cyclase (sGC) NO Release GTP GTP cGMP cGMP GTP->cGMP sGC Activation Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation GMP GMP cGMP->GMP Hydrolysis Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Erection Erection Increased Blood Flow->Erection PDE5 PDE5 Vardenafil Vardenafil Vardenafil->PDE5 Inhibition Validation_Workflow cluster_0 Candidate Material cluster_1 Identity Confirmation cluster_2 Purity Assessment cluster_3 Final Qualification This compound This compound HRMS High-Resolution Mass Spectrometry This compound->HRMS Structural Elucidation NMR 1H and 13C NMR This compound->NMR Structural Elucidation FTIR FT-IR Spectroscopy This compound->FTIR Structural Elucidation HPLC HPLC-UV (Purity by Area %) and Impurity Profiling HRMS->HPLC NMR->HPLC FTIR->HPLC qNMR Quantitative NMR (Purity Assay) HPLC->qNMR LOD Loss on Drying qNMR->LOD ROI Residue on Ignition LOD->ROI Reference Standard Qualified This compound Reference Standard ROI->Reference Standard Meets Specifications

References

Safety Operating Guide

Proper Disposal Procedures for Pseudovardenafil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring both personal and environmental safety. Pseudovardenafil, an analog of vardenafil, requires strict adherence to proper disposal protocols to mitigate potential risks. This guide provides essential, step-by-step procedures for the proper disposal of this compound in a laboratory setting, aligning with safety best practices and regulatory considerations.

Due to a lack of specific public data on the disposal of this compound, the following procedures are based on the guidelines for the closely related compound, vardenafil, and general best practices for the disposal of hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all relevant regulations.

Core Safety and Disposal Procedures

The recommended primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration.[1] It is critical to prevent this chemical from entering drains or sewer systems to avoid environmental discharge.[1]

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure the following PPE is worn:

  • Safety Goggles: With side-shields to protect against splashes.

  • Chemical-Impermeable Gloves: To prevent skin contact.

  • Lab Coat: To protect clothing and skin.

In situations where dust formation is possible, a full-face respirator should be used.[1]

Step-by-Step Disposal Protocol
  • Waste Collection: All this compound waste, including contaminated materials such as weighing paper, gloves, and other disposable lab supplies, should be collected in a designated, properly labeled, and sealed hazardous waste container.[1]

  • Container Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and identify the contents, including "this compound."

  • Storage: Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.

  • Engage a Licensed Disposal Company: Arrange for the collection and disposal of the waste by a licensed hazardous material disposal company.[1]

  • Disposal Method: Ensure the selected vendor will dispose of the this compound waste via controlled incineration or another approved chemical destruction method.

  • Documentation: Maintain records of all waste disposal activities, including manifests provided by the disposal company, in accordance with institutional and regulatory requirements.

Spill Containment

In the event of a spill:

  • Avoid the formation of dust.

  • Use spark-proof tools and explosion-proof equipment for cleanup.

  • Collect the spilled material and place it in a suitable, closed container for disposal.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available resources, the following table summarizes key information based on available safety data for this compound and its analogs.

ParameterGuidelineSource
Primary Disposal Method Controlled Incineration / Chemical Destruction
Secondary Disposal Method Licensed Hazardous Material Disposal
Prohibited Disposal Drains or Sewer Systems
Personal Protective Equipment Safety Goggles, Impermeable Gloves, Lab Coat

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Hazardous Waste Container ppe->collect store Store in a Secure, Designated Area collect->store contact Contact Licensed Hazardous Waste Disposal Company store->contact transport Arrange for Waste Pickup and Transport contact->transport dispose Disposal by Controlled Incineration or Chemical Destruction transport->dispose

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistical Information for Handling Pseudovardenafil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients (APIs) is paramount. Pseudovardenafil, an analogue of vardenafil (B611638), requires careful management in a laboratory setting due to its potential pharmacological activity. Although specific safety and toxicological data for this compound are not extensively available, the precautionary measures for its parent compound, vardenafil, provide a strong basis for safe handling protocols. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for this compound, treating it as a potent pharmaceutical compound.

Hazard Identification and Risk Assessment

This compound is chemically similar to vardenafil, a phosphodiesterase type 5 (PDE-5) inhibitor.[1] The health risks associated with vardenafil are expected to be similar for this compound and include potential cardiovascular effects such as a decrease in blood pressure, headache, and dizziness.[1] Therefore, it is crucial to handle this compound with appropriate containment and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Disposable Lab Coat/Coveralls, Chemical Splash Goggles with Side-Shields, Particulate Respirator (e.g., N95/FFP2 or higher)
Solution Preparation Double Nitrile Gloves, Disposable Lab Coat, Chemical Splash Goggles
General Laboratory Handling Nitrile Gloves, Lab Coat, Safety Glasses with Side-Shields
Spill Cleanup Double Nitrile Gloves, Disposable Coveralls, Chemical Splash Goggles, Full-face Respirator with appropriate cartridges

This information is based on best practices for handling potent pharmaceutical compounds and data for vardenafil.

Operational and Handling Procedures

Adherence to standard operating procedures for potent compounds is critical to ensure a safe laboratory environment.

Engineering Controls:

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to minimize inhalation exposure.[2]

  • Containment: For procedures with a high potential for aerosolization, such as weighing, a vented balance safety enclosure or an isolator should be used.[2]

Step-by-Step Handling Protocol:

  • Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling and clearly label it.

  • Weighing: If weighing the solid, do so within a containment system. Use disposable weighing paper and tools to minimize contamination.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an accidental exposure, immediate action is necessary.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

These first aid measures are based on the safety data sheet for vardenafil.[3]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is crucial to prevent environmental contamination and further exposure.

Spill Response Workflow:

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Coveralls) evacuate->ppe contain Contain the Spill (Use absorbent pads for liquids) ppe->contain collect Collect Spilled Material (Use non-sparking tools for solids) contain->collect package Package Waste in a Labeled, Sealed Container collect->package decontaminate Decontaminate Spill Area package->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose

Caption: Workflow for responding to a this compound spill.

Disposal:

  • Waste Collection: All waste materials contaminated with this compound, including PPE, weighing papers, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The disposal of this compound and its contaminated waste should be carried out through a licensed hazardous waste disposal company, typically via controlled incineration. Do not dispose of this material down the drain.

By implementing these safety and logistical procedures, research facilities can effectively manage the risks associated with handling this compound, ensuring the safety of personnel and the protection of the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pseudovardenafil
Reactant of Route 2
Reactant of Route 2
Pseudovardenafil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。